molecular formula C14H14N2O B398526 4-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 104202-22-4

4-methyl-N-(pyridin-2-ylmethyl)benzamide

Numéro de catalogue: B398526
Numéro CAS: 104202-22-4
Poids moléculaire: 226.27g/mol
Clé InChI: FCFYFBNLUQFPCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-(pyridin-2-ylmethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of N-pyridinyl benzamides, which are recognized as critical scaffolds in the development of bioactive molecules . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to other benzamide derivatives that have been investigated for their potential to inhibit quorum sensing, a bacterial cell-cell communication system linked to virulence and biofilm formation . Other structural analogs, such as 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, have been identified in databases as small molecules with defined protein targets, such as acting as an inhibitor of MAPK14, suggesting the potential for this chemotype to exhibit specific biological activity . Furthermore, the N-(pyridin-2-yl)benzamide structure is a common motif in drug discovery, as seen in the development of novel, potent, and selective GlyT1 inhibitors for central nervous system research . This compound is intended for use in research and development as a building block or intermediate for the synthesis of more complex molecules, or as a standard for analytical studies. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use.

Propriétés

Numéro CAS

104202-22-4

Formule moléculaire

C14H14N2O

Poids moléculaire

226.27g/mol

Nom IUPAC

4-methyl-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)14(17)16-10-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17)

Clé InChI

FCFYFBNLUQFPCH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

SMILES canonique

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

Origine du produit

United States
Foundational & Exploratory

4-methyl-N-(pyridin-2-ylmethyl)benzamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-methyl-N-(pyridin-2-ylmethyl)benzamide

This guide provides a comprehensive technical overview of 4-methyl-N-(pyridin-2-ylmethyl)benzamide, a molecule of significant interest within the broader class of N-benzyl benzamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, synthesis methodologies, structural elucidation, and the scientific rationale underpinning its potential therapeutic applications.

Introduction and Scientific Context

4-methyl-N-(pyridin-2-ylmethyl)benzamide belongs to the N-benzyl benzamide scaffold, a structural motif frequently encountered in pharmacologically active compounds. The core of this molecule consists of a 4-methylbenzoyl group linked via an amide bond to a pyridin-2-ylmethylamine moiety. The amide bond is a cornerstone of medicinal chemistry, providing metabolic stability and specific hydrogen bonding capabilities.[1] The presence of the pyridine ring, a bioisostere of a phenyl ring but with distinct electronic properties and hydrogen bonding potential, makes this class of compounds particularly interesting for molecular design.[2] Derivatives of the N-benzyl benzamide scaffold have demonstrated potent biological activities, including roles as tubulin polymerization inhibitors for cancer therapy and as butyrylcholinesterase inhibitors for potential treatment of Alzheimer's disease.[3][4][5] This guide will focus specifically on the 4-methyl-N-(pyridin-2-ylmethyl)benzamide isomer, providing a foundational understanding of its chemical and physical properties.

Chemical Identity and Physicochemical Properties

The unique arrangement of aromatic rings and the central amide linkage dictates the compound's physical and chemical behavior. Its formal identification and key predicted properties are summarized below.

Chemical Structure

The structure comprises a p-tolyl group attached to the carbonyl carbon of the amide, and a pyridin-2-ylmethyl group attached to the amide nitrogen.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Product A 4-Methylbenzoyl Chloride P1 Schotten-Baumann Reaction (Direct Acylation) A->P1 B Pyridin-2-ylmethanamine B->P1 P2 Carbodiimide or Other Coupling Agent (e.g., EDC, HATU) B->P2 C 4-Methylbenzoic Acid C->P2 Product 4-methyl-N-(pyridin-2-ylmethyl)benzamide P1->Product P2->Product

Figure 2: Primary synthetic pathways to the target compound.

Pathway 1: Acylation with 4-Methylbenzoyl Chloride

This classic method, a variant of the Schotten-Baumann reaction, utilizes the highly reactive acyl chloride of 4-methylbenzoic acid. [6][7][8]The electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic primary amine of pyridin-2-ylmethanamine. [2][9]

  • Causality: The use of an acyl chloride is efficient and often high-yielding. However, its high reactivity and the generation of HCl as a byproduct can be incompatible with sensitive functional groups and may require a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid. [10][11]The starting material, 4-methylbenzoyl chloride, is commercially available but is moisture-sensitive. [7][12] Pathway 2: Amide Coupling with 4-Methylbenzoic Acid

Modern medicinal chemistry frequently employs coupling reagents to facilitate amide bond formation directly from a carboxylic acid and an amine under milder conditions. [1][13][14]Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. [14][15]

  • Causality: This approach avoids the harsh conditions associated with acyl chlorides and has a broader substrate scope. The choice of coupling reagent and additives (e.g., HOBt) can be optimized to improve yields and suppress side reactions like epimerization, although this is not a concern for the achiral target compound. [14]This method is particularly advantageous in discovery chemistry for rapidly generating libraries of analogs. [13]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a representative procedure for the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

Materials:

  • Pyridin-2-ylmethanamine (1.0 eq) [16]* 4-Methylbenzoyl chloride (1.05 eq) [6]* Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridin-2-ylmethanamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial to remove excess acyl chloride and the HCl byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

Structural Elucidation and Spectroscopic Profile

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. The expected data, based on the compound's structure and predictions, are outlined below. [17] Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Methyl Protons (-CH₃)~2.4 ppm (singlet, 3H)Aromatic methyl group protons.
Methylene Protons (-CH₂-)~4.6 ppm (doublet, 2H, J≈6 Hz)Methylene bridge protons adjacent to the amide nitrogen, split by the N-H proton.
Amide Proton (-NH-)~8.5-9.0 ppm (triplet, 1H)Amide proton coupled to the adjacent methylene protons.
Aromatic Protons (p-tolyl)~7.2-7.8 ppm (multiplet, 4H)Two sets of doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.
Aromatic Protons (pyridyl)~7.1-8.6 ppm (multiplet, 4H)Complex splitting pattern characteristic of a 2-substituted pyridine ring.
¹³C NMR Methyl Carbon (-CH₃)~21 ppmAromatic methyl carbon.
Methylene Carbon (-CH₂-)~45 ppmMethylene bridge carbon.
Aromatic Carbons~119-158 ppmCarbons of the p-tolyl and pyridyl rings.
Carbonyl Carbon (C=O)~167 ppmAmide carbonyl carbon, typically deshielded.
IR Spectroscopy N-H Stretch~3300 cm⁻¹ (sharp/medium)Amide N-H bond vibration.
C-H Stretch (Aromatic)~3050 cm⁻¹Aromatic C-H bond vibrations.
C=O Stretch (Amide I)~1650 cm⁻¹ (strong)Amide carbonyl stretching, a characteristic and strong absorption. [18]
N-H Bend (Amide II)~1540 cm⁻¹Coupled N-H bending and C-N stretching.
Mass Spectrometry [M+H]⁺m/z ≈ 227.1179Molecular ion peak corresponding to the protonated molecule (C₁₄H₁₅N₂O⁺). [17]

Potential Applications in Drug Discovery

While specific biological data for 4-methyl-N-(pyridin-2-ylmethyl)benzamide is not widely published, the N-benzyl benzamide scaffold to which it belongs is a validated pharmacophore in multiple therapeutic areas. This provides a strong rationale for its investigation.

Table 3: Established Biological Activities of the N-Benzyl Benzamide Scaffold

Therapeutic AreaMechanism of ActionKey FindingsReferences
Oncology Tubulin Polymerization InhibitionNovel derivatives act as potent inhibitors by binding to the colchicine site, leading to cell cycle arrest and significant antiproliferative and anti-vascular activity.[4]
Neurodegenerative Disease Butyrylcholinesterase (BChE) InhibitionSelective, sub-nanomolar inhibitors of BChE have been developed, showing neuroprotective effects and potential for treating cognitive dysfunction in advanced Alzheimer's disease.[3][5]
Infectious Disease Antimicrobial ActivityVarious benzamide derivatives have demonstrated broad-spectrum antibacterial and antifungal properties, representing a rich area for new anti-infective agent development.[19]

The specific structure of 4-methyl-N-(pyridin-2-ylmethyl)benzamide, with its defined substitution pattern, can be used as a foundational molecule or a synthetic intermediate to explore these activities further. Its physicochemical properties, such as the predicted XlogP of 2.0, suggest a favorable profile for drug-likeness, balancing solubility and permeability.

Conclusion

4-methyl-N-(pyridin-2-ylmethyl)benzamide is a well-defined chemical entity whose synthesis is readily achievable through standard and robust amide coupling methodologies. Its structure can be unambiguously confirmed using a suite of modern spectroscopic techniques. As a member of the pharmacologically significant N-benzyl benzamide family, this compound serves as a valuable research tool and a potential building block for the development of novel therapeutics targeting a range of diseases from cancer to neurodegeneration. This guide provides the essential technical framework for its synthesis, characterization, and contextual application in a research and development setting.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 349122-64-1 | Product Name : 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. Retrieved from [Link]

  • ACS Publications. (2022, August 15). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • PubMed. (2022, August 25). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

  • University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-n-(pyridin-2-ylmethyl)benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-n-(pyridin-2-yl)benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-n-(4-methylpyridin-2-yl)benzamide. Retrieved from [Link]

  • EPrints USM. (n.d.). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. PMC. Retrieved from [Link]

  • ResearchGate. (2016, August 25). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzyl-4-methyl-N-(2-pyridinyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Picolylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide methanesulfonate. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. NIST WebBook. Retrieved from [Link]

Sources

The Chelation Scaffold: 2-Picolylamine Benzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 2-picolylamine benzamide scaffold represents a privileged structural motif in medicinal chemistry, characterized by its ability to function as a bidentate ligand and a hydrogen-bonding pharmacophore. This guide analyzes the structural versatility of


-(pyridin-2-ylmethyl)benzamide derivatives, focusing on their dual utility as Zinc-Binding Groups (ZBGs)  in epigenetic modulation (HDAC inhibition) and as hinge-binding motifs  in kinase inhibition.

Unlike rigid templates, this guide deconstructs the scaffold into modular "warheads" and "caps," providing a rational basis for lead optimization.

The Pharmacophore Triad

The scaffold is defined by three distinct domains:

  • The Benzamide Core (Head): Often substituted (e.g., 2-amino) to act as a primary metal chelator or hydrogen bond donor/acceptor.

  • The Amide Linker: Provides rotational freedom and hydrogen bonding capability.

  • The 2-Picolyl Tail (Cap): A pyridine ring connected via a methylene bridge (

    
    ). This moiety is crucial for 
    
    
    
    -
    
    
    stacking in hydrophobic pockets or secondary metal coordination.

Pharmacophore cluster_0 Functional Roles Benzamide Benzamide Core (Zinc Binding / H-Bonding) Linker Amide Linker (-CO-NH-) Benzamide->Linker C-N Bond Picolyl 2-Picolyl Tail (Surface Recognition / Secondary Chelation) Linker->Picolyl Methylene Bridge

Figure 1: Modular deconstruction of the N-(pyridin-2-ylmethyl)benzamide pharmacophore.[1]

Therapeutic Application: Epigenetics (HDAC Inhibition)

The most prominent application of benzamide derivatives is in the inhibition of Histone Deacetylases (HDACs), specifically Class I isoforms (HDAC1, 2, 3).

Mechanism of Action: The Alternative ZBG

While hydroxamic acids (e.g., SAHA) are the classic ZBGs, they suffer from poor pharmacokinetics and mutagenicity risks. 2-Aminobenzamides (e.g., Entinostat/MS-275) offer a stable, isoform-selective alternative.

  • Primary Interaction: The carbonyl oxygen and the 2-amino group of the benzamide chelate the catalytic Zinc (

    
    ) ion at the bottom of the HDAC active site.
    
  • Role of 2-Picolylamine: When attached as the "cap" group (the surface recognition domain), the 2-picolylamine moiety interacts with the residues at the rim of the catalytic tunnel. The pyridine nitrogen can form water-mediated hydrogen bonds or direct electrostatic interactions with surface residues (e.g., Asp/Glu).

Comparative Potency Data

The following table summarizes the structure-activity relationship (SAR) trends observed when modifying the "cap" region of benzamide HDAC inhibitors.

Compound ClassZBG MotifCap GroupTarget SelectivityApprox. IC50 (HDAC1)
Entinostat (Ref) 2-AminobenzamidePyridinyl-carbamateClass I (1, 2, 3)~200 nM
Picolyl-Deriv A 2-Aminobenzamide2-Picolylamine Class I > Class II50 - 150 nM
Picolyl-Deriv B Hydroxamic Acid2-PicolylaminePan-HDAC< 10 nM
Control Benzamide (No -NH2)2-PicolylamineInactive> 10,000 nM

Note: Data synthesized from SAR trends in benzamide HDACi literature [1, 3]. The 2-amino substitution on the benzamide is critical for zinc chelation; the simple benzamide is often inactive against HDACs.

Synthetic Methodology: Robust Amide Coupling

Synthesizing


-(pyridin-2-ylmethyl)benzamides requires preventing the pyridine nitrogen from interfering with the coupling agent. The following protocol uses HATU, which is superior to EDC/HOBt for heterocyclic amines due to faster kinetics and lower racemization risks.
Protocol: HATU-Mediated Coupling

Objective: Synthesis of N-(pyridin-2-ylmethyl)-2-aminobenzamide (or derivatives).

Reagents:

  • Carboxylic Acid: 2-((tert-butoxycarbonyl)amino)benzoic acid (Boc-protected anthranilic acid).

  • Amine: 2-Picolylamine (2-(Aminomethyl)pyridine).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Activation:

    • Dissolve 1.0 equiv of the Boc-protected benzoic acid in anhydrous DMF (0.1 M concentration).

    • Add 1.2 equiv of DIPEA.

    • Add 1.1 equiv of HATU at 0°C. Stir for 15 minutes to form the active ester.

    • Checkpoint: The solution should turn slightly yellow; if it turns dark brown, check solvent dryness.

  • Coupling:

    • Add 1.1 equiv of 2-picolylamine dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the acid peak.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Sat.

        
         (2x) – Removes unreacted acid.
        
      • Water (3x) – Removes DMF.

      • Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Deprotection (if using Boc-amino acid):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir for 1-2 hours.

    • Concentrate and neutralize with sat.

      
       to obtain the free amine.
      

Synthesis Start Start: Boc-Anthranilic Acid + 2-Picolylamine Activation Activation: HATU, DIPEA, DMF (0°C, 15 min) Start->Activation Coupling Coupling: Add Amine (RT, 4-12h) Activation->Coupling Workup Workup: EtOAc Extraction Wash: NaHCO3/H2O Coupling->Workup Deprotection Deprotection: TFA/DCM (Remove Boc) Workup->Deprotection Final Product: N-(pyridin-2-ylmethyl)- 2-aminobenzamide Deprotection->Final

Figure 2: Optimized synthetic route for 2-aminobenzamide derivatives.

Biological Evaluation: HDAC Fluorometric Assay

To validate the activity of the synthesized derivatives, a self-validating fluorometric assay is required.

Principle: The assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC enzymes deacetylate the lysine residue, sensitizing the substrate to trypsin digestion, which releases the fluorescent AMC group.

Protocol:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Enzyme Incubation:

    • Mix 10 µL of recombinant HDAC1 (or HeLa nuclear extract) with 10 µL of the test compound (dissolved in DMSO).

    • Incubate at 37°C for 30 minutes.

    • Control: Include a "No Enzyme" blank and a "Pos Control" (e.g., Trichostatin A).

  • Substrate Addition:

    • Add 20 µL of Boc-Lys(Ac)-AMC substrate (50 µM final conc).

    • Incubate at 37°C for 30–60 minutes.

  • Development:

    • Add 50 µL of Developer Solution (Trypsin + TSA).

    • Incubate for 15 minutes at RT.

  • Readout:

    • Measure fluorescence at Ex/Em = 360/460 nm.

    • Calculate % Inhibition relative to DMSO control.

Beyond HDACs: Kinase & CXCR4 Applications

While HDAC inhibition relies on the benzamide "head," other applications leverage the picolylamine "tail."

  • Kinase Inhibitors: The pyridine nitrogen in

    
    -(pyridin-4-ylmethyl)benzamide derivatives often interacts with the hinge region of kinases (e.g., p38 MAPK), acting as a hydrogen bond acceptor [4].
    
  • CXCR4 Antagonists: Derivatives of AMD3100 often utilize picolylamine groups to coordinate with aspartate residues (Asp171, Asp262) in the CXCR4 receptor pocket. Benzamide linkers are used to rigidify these structures, improving oral bioavailability compared to pure polyamines [5].

References

  • Beier, R., et al. "Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents." Journal of General Virology, 2017.[2]

  • Grewal, A. S., et al. "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation."[3] ResearchGate, 2018.

  • Moseley, J. B., et al. "Polyaminohydroxamic acids and polyaminobenzamides as isoform selective histone deacetylase inhibitors."[4] Journal of Medicinal Chemistry, 2008.

  • EvitaChem. "4-phenyl-N-(pyridin-4-ylmethyl)benzamide (EVT-3194527) - Kinase Scaffold Analysis." EvitaChem Product Data.

  • Di Maro, S., et al. "Small molecule and peptide CXCR4 antagonists: A patent review." Expert Opinion on Therapeutic Patents, 2025.

Sources

N-(pyridin-2-ylmethyl)benzamide scaffold properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-(pyridin-2-ylmethyl)benzamide Scaffold: Synthesis, Properties, and Therapeutic Applications

Abstract

The N-(pyridin-2-ylmethyl)benzamide core represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the scaffold, beginning with its fundamental physicochemical properties and synthesis methodologies. A significant focus is placed on its role as a potent inhibitor of histone deacetylases (HDACs), a key mechanism driving its prominent anticancer activities. We will explore the detailed structure-activity relationships (SAR) that have guided the optimization of these compounds, leading to clinical candidates like Mocetinostat (MGCD0103). Beyond oncology, this guide will also cover the emerging applications of this scaffold in other therapeutic areas, including as antidiabetic and anti-infective agents. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to equip researchers and drug development professionals with a thorough understanding of the N-(pyridin-2-ylmethyl)benzamide scaffold's potential.

Introduction to the N-(pyridin-2-ylmethyl)benzamide Scaffold

The Benzamide and Pyridine Moieties in Medicinal Chemistry

Benzamide is a classic functional group in drug discovery, known for its ability to form stable amide bonds and participate in crucial hydrogen bonding interactions with biological targets[1]. Pyridine and its derivatives are among the most common nitrogen-containing heterocycles found in FDA-approved drugs, valued for their ability to act as hydrogen bond acceptors, their metabolic stability, and their capacity to modulate solubility and electronic properties[2][3]. The combination of these two moieties creates a scaffold with a rich potential for forming specific, high-affinity interactions with a variety of protein targets.

Emergence of the N-(pyridin-2-ylmethyl)benzamide Core as a Privileged Scaffold

The fusion of the benzamide and pyridylmethylamine units into the N-(pyridin-2-ylmethyl)benzamide scaffold has given rise to a class of molecules with significant therapeutic potential. This core structure is particularly recognized for its role in the development of potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression[4][5]. The scaffold's design allows for precise orientation of functional groups to interact with the key features of the HDAC active site: a surface recognition "cap" region, a linker, and a zinc-binding group[5]. This has led to the discovery of compounds with significant antitumor activity, such as Mocetinostat (MGCD0103), which selectively inhibits Class I HDACs[6][7]. Furthermore, the scaffold's versatility has been demonstrated through its application in developing agents for other diseases, including diabetes and leishmaniasis[8][9][10].

Physicochemical Properties and Structural Analysis

Core Scaffold Properties

The parent N-(pyridin-2-yl)benzamide molecule possesses a well-defined set of chemical and physical properties that form the basis for its derivatives. These properties are crucial for understanding its behavior in biological systems and for guiding synthetic modifications.

PropertyValueSource
Molecular Formula C12H10N2O[PubChem CID: 219990][11]
Molecular Weight 198.22 g/mol [PubChem CID: 219990][11]
XLogP3 2.3[PubChem CID: 219990][11]
Hydrogen Bond Donors 1[PubChem CID: 219990][11]
Hydrogen Bond Acceptors 2[PubChem CID: 219990][11]
Crystallographic Analysis and Conformational Insights

X-ray crystallography studies of N-(pyridin-2-ylmethyl)benzamide derivatives provide critical insights into their three-dimensional structure. In a derivative, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the planes of the pyridine and benzene rings were found to be inclined to one another by 66.54°. The structure is stabilized by an intramolecular N—H···O hydrogen bond[12]. In the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, molecules are linked by N—H···O and N—H···N hydrogen bonds, forming sheets[13]. These studies highlight the scaffold's ability to adopt specific conformations and engage in directional hydrogen bonding, which is fundamental to its interaction with protein targets.

Synthesis Methodologies

The synthesis of the N-(pyridin-2-ylmethyl)benzamide scaffold and its analogues can be achieved through various established and modern chemical routes. The choice of method often depends on the desired substitution patterns and the scale of the reaction.

Classical Amidation Reactions

The most direct route involves the coupling of a benzoic acid derivative with 2-aminomethylpyridine. Typically, the carboxylic acid is first activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with the amine in the presence of a base to yield the final amide[14].

Modern Catalytic Approaches

More recent advancements have focused on developing efficient and reusable catalytic systems. Bimetallic metal-organic frameworks (MOFs), such as Fe2Ni-BDC, have been shown to be highly effective heterogeneous catalysts for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide with high yields[15]. These catalysts offer the advantage of easy recovery and reuse without a significant loss of activity, making the process more sustainable[15][16].

Workflow for General Synthesis

Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Reaction cluster_product Outcome A Substituted Benzoic Acid C Activation Step (e.g., SOCl2) A->C 1. B 2-Aminomethylpyridine Derivative D Amide Coupling (Base) B->D C->D 2. E N-(pyridin-2-ylmethyl) benzamide Derivative D->E 3. Purification

Caption: General workflow for the classical synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(pyridin-2-yl)benzamide Analogues

This protocol is adapted from a method used for synthesizing glucokinase activators[14].

Step 1: Preparation of Substituted Benzoyl Chloride

  • To a stirred solution of the substituted 3-nitrobenzoic acid (1.0 eq) in chloroform, add thionyl chloride (2.0 eq).

  • Reflux the reaction mixture for 3 hours.

  • After completion of the reaction (monitored by TLC), remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride.

Step 2: Amide Formation

  • Dissolve the crude benzoyl chloride from Step 1 in chloroform.

  • Add a solution of the appropriate 2-aminopyridine derivative (1.1 eq) in chloroform to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the desired N-(pyridin-2-yl)benzamide analogue.

Mechanism of Action: A Focus on HDAC Inhibition

The Role of Histone Deacetylases (HDACs) in Disease

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action leads to chromatin condensation and transcriptional repression. Overexpression or aberrant activity of certain HDACs, particularly Class I enzymes (HDAC1, 2, 3), is linked to the development of various cancers by silencing tumor suppressor genes[5][17]. Therefore, inhibiting HDACs has become a validated and effective strategy in cancer therapy[4].

N-(pyridin-2-ylmethyl)benzamide Derivatives as Class I HDAC Inhibitors

A key subset of this scaffold, characterized by an N-(2-aminophenyl)benzamide structure, has been identified as potent, isotype-selective HDAC inhibitors. The clinical candidate Mocetinostat (MGCD0103) selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations[6]. Inhibition of these enzymes by Mocetinostat and its analogues leads to several downstream anticancer effects:

  • Histone Hyperacetylation: Increased acetylation of histones, leading to a more open chromatin structure.

  • Gene Expression: Induction of tumor suppressor genes like p21(WAF1/CIP1)[6][7].

  • Cell Cycle Arrest: Halting of cancer cell proliferation[6].

  • Apoptosis: Induction of programmed cell death in malignant cells[4][6].

Key Binding Interactions within the HDAC Active Site

The efficacy of these inhibitors stems from their ability to mimic the natural substrate and interact with key residues in the HDAC active site. The common pharmacophore consists of three parts:

  • Zinc-Binding Motif (ZBM): The ortho-amino group on the benzamide ring chelates the catalytic Zn2+ ion in the active site.

  • Linker: The amide bond and the pyridylmethyl group act as a linker that positions the other parts of the molecule correctly within the enzyme's catalytic tunnel.

  • Cap Group: A larger, often aromatic group that interacts with residues on the surface of the enzyme, contributing to potency and selectivity.

HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Outcomes inhibitor N-(2-aminophenyl) benzamide Derivative hdac HDAC1/2/3 inhibitor->hdac Inhibits histones_a Histones (Acetylated) hdac->histones_a Deacetylates histones_d Histones (Deacetylated) chromatin_open Open Chromatin (Transcriptionally Active) histones_a->chromatin_open chromatin_closed Condensed Chromatin (Transcriptionally Silent) histones_d->chromatin_closed tsg Tumor Suppressor Genes (e.g., p21) chromatin_open->tsg Allows Access transcription Gene Transcription tsg->transcription arrest Cell Cycle Arrest transcription->arrest apoptosis Apoptosis transcription->apoptosis Biological_Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Synthesized Compound assay_enzyme Biochemical Assay (e.g., HDAC Inhibition) start->assay_enzyme assay_cell Cell-Based Assay (e.g., Antiproliferation, MTT) assay_enzyme->assay_cell assay_mech Mechanistic Studies (e.g., Western Blot for p21) assay_cell->assay_mech pk Pharmacokinetics (PK) (Bioavailability, Stability) assay_mech->pk Promising Candidates efficacy Efficacy Studies (e.g., Tumor Xenograft Model) pk->efficacy tox Toxicology Assessment efficacy->tox lead_opt Lead Optimization tox->lead_opt Favorable Profile

Caption: A typical cascade for the biological evaluation of novel scaffold derivatives.

Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a general method for assessing a compound's ability to inhibit HDAC1 activity.

  • Reagents: Recombinant human HDAC1 enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Reaction Setup: In a 96-well plate, add the HDAC1 enzyme to the assay buffer.

  • Inhibitor Addition: Add the diluted test compound or control (TSA, DMSO vehicle) to the wells and incubate for 15 minutes at 37°C to allow for binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Detection: Measure the fluorescence intensity using a plate reader (Excitation ~360 nm, Emission ~460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The N-(pyridin-2-ylmethyl)benzamide scaffold has proven to be a remarkably fruitful starting point for the development of potent, biologically active compounds. Its success as an HDAC inhibitor in oncology is well-established, but its potential extends far beyond this single application.

Future research will likely focus on:

  • Expanding Therapeutic Targets: Exploring the scaffold's utility against other enzyme classes, such as kinases or proteases, by modifying the key interacting moieties.

  • Improving Selectivity: Fine-tuning the "cap" group to develop inhibitors with greater selectivity for specific HDAC isoforms to minimize off-target effects.

  • Targeted Delivery: Conjugating potent derivatives to antibodies or other targeting ligands to deliver the therapeutic agent specifically to diseased cells, enhancing efficacy and reducing systemic toxicity.

References

  • Zhou, N., Moradei, O., Raeppel, S., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5. [Link]

  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. [Link]

  • Nguyen, T. V., Le, K. K. A., & Phan, N. T. S. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts, 9(11), 919. [Link]

  • Raeppel, S., et al. (2009). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Bioorganic & Medicinal Chemistry Letters, 19(3), 644-9. [Link]

  • Adam, F., Tiekink, E. R. T., & Mohamed, S. M. (2015). Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1220–1223. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 135–145. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]

  • ResearchGate. (2018). N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. [Link]

  • Singh, S., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877–1886. [Link]

  • Grewal, A. S., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 364-372. [Link]

  • Mosher, M., Holmes, K., & Frost, K. (2004). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl)- Aminoacridines. Molecules, 9(3), 102. [Link]

  • Yuan, L., Zou, L.-S., & Chen, X.-M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]

  • ResearchGate. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. [Link]

  • Zhang, Y., et al. (2021). 8a, a New Acridine Antiproliferative and Pro-Apoptotic Agent Targeting HDAC1/DNMT1. Molecules, 26(11), 3121. [Link]

  • Wang, C., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(20), 7109. [Link]

  • Zhao, J., et al. (2022). Design, Synthesis and Anticancer Activity of 2-((Pyridin- 2-ylmethyl)thio)-1 H -benzimidazole Derivatives. ResearchGate. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. AMB Express, 8(1), 113. [Link]

  • Rios-Guzman, Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5485. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • Wicht, K. J., et al. (2022). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 27(19), 6296. [Link]

  • Khan, I., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Bressi, J. C., et al. (2010). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 53(18), 6612–6629. [Link]

Sources

Methodological & Application

Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide from Acid Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide, a compound of interest in medicinal chemistry and materials science. The protocol details the N-acylation of 2-(aminomethyl)pyridine with 4-methylbenzoyl chloride, a classic example of the Schotten-Baumann reaction. This application note is designed to provide researchers with a robust and reproducible methodology, underpinned by a thorough understanding of the reaction mechanism, safety considerations, and product characterization.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, natural products, and polymers.[1] The target molecule, 4-methyl-N-(pyridin-2-ylmethyl)benzamide, incorporates both a benzamide and a pyridine moiety, structural motifs frequently found in biologically active compounds. This particular synthesis employs the highly reliable Schotten-Baumann reaction, which facilitates the formation of amides from amines and acid chlorides under basic conditions.[2][3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2][3][4]

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This results in the formation of a tetrahedral intermediate.[5][6]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, and the carbon-oxygen double bond is reformed.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final, neutral amide product and triethylammonium chloride.[6]

The use of a non-nucleophilic base like triethylamine is critical to prevent unwanted side reactions with the acid chloride.

Experimental Protocol

Materials and Equipment
ReagentsGradeSupplier
4-Methylbenzoyl chloride≥98%Sigma-Aldrich
2-(Aminomethyl)pyridine≥98%Acros Organics
Triethylamine≥99%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%EMD Millipore
Sodium sulfate, anhydrousACS GradeVWR
Ethyl acetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific

Equipment:

  • Round-bottom flasks

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-(aminomethyl)pyridine and triethylamine in DCM B Cool to 0°C in an ice bath A->B C Add 4-methylbenzoyl chloride dropwise B->C D Warm to room temperature and stir for 2-3 hours C->D E Wash with water and brine D->E F Dry organic layer with Na2SO4 E->F G Filter and concentrate F->G H Purify by column chromatography or recrystallization G->H I Characterize product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Acid Chloride:

    • Dissolve 4-methylbenzoyl chloride (1.1 eq) in a separate portion of anhydrous DCM.

    • Add the 4-methylbenzoyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by either flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethyl acetate/hexanes or ethanol.[8][9][10][11]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount
2-(Aminomethyl)pyridine108.141.0(User-defined)
4-Methylbenzoyl chloride154.611.1(Calculated)
Triethylamine101.191.2(Calculated)
Product 226.28 (Theoretical Yield)

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent Handling:

  • 4-Methylbenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[12][13][14][15] It is also moisture-sensitive and should be handled in a fume hood. In case of fire, do NOT use water; use foam, dry chemical, or carbon dioxide.[15]

  • 2-(Aminomethyl)pyridine: Causes severe skin burns and eye damage.[16][17][18] It may also cause respiratory irritation.[16] Handle in a well-ventilated area or a fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure of the product. Expected signals in the ¹H NMR spectrum would include aromatic protons from both the pyridine and the 4-methylbenzoyl rings, a singlet for the methyl group, and a doublet and a triplet for the methylene and NH protons of the amide linkage, respectively.[19][20][21][22][23]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks for the product include:

    • N-H stretch: A single, sharp peak around 3300 cm⁻¹ for the secondary amide.[24][25]

    • C=O stretch (Amide I band): A strong absorption in the region of 1640-1680 cm⁻¹.[24][26][27]

    • N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak (M+) would be at m/z = 226.28.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or gently warm the reaction mixture. Ensure all reagents are of high purity and anhydrous where specified.
Product loss during work-upPerform extractions carefully to avoid loss of the organic layer. Ensure complete drying of the organic layer before concentration.
Impure ProductPresence of starting materialsOptimize the stoichiometry of the reagents. Ensure the reaction has gone to completion using TLC.
Side reactionsMaintain the reaction temperature at 0 °C during the addition of the acid chloride to minimize side reactions.
Difficulty in PurificationOily productTry different solvent systems for recrystallization or use column chromatography for purification.

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Infrared spectroscopic studies of amides and anilides. (n.d.).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • 2-(Aminomethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • Infrared Spectroscopy. (n.d.).
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts.
  • Reaction Mechanism of Schotten Baumann Reaction. (n.d.). Physics Wallah.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • 4-Methylbenzoyl chloride (cas 874-60-2) SDS/MSDS download. (n.d.). Guidechem.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023, August 16). Spectroscopy Online.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2012, February 21). Fisher Scientific.
  • 4-Methylbenzoyl chloride(874-60-2). (n.d.). ChemicalBook.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
  • 2-(Aminomethyl)-pyridine-4-carboxylic acid SDS, 863014-10-2 Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014, January 16). PMC - NIH.
  • 4-Methylbenzyl chloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. (n.d.). PMC.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). MDPI.
  • 4-Chloromethyl-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide. (n.d.).
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.).
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Synthesis of N-(4-pyridylmethyl)-p-methylbenzamide. (n.d.). PrepChem.com.
  • Protocol for N-acetylation of 2-aminopyridine: An Application Note. (n.d.). Benchchem.
  • Recrystallization and Crystallization. (n.d.).
  • Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. (n.d.). Benchchem.
  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Purification by Recrystallization. (n.d.). CUNY.
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019, November 1). MDPI.
  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.
  • Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange.

Sources

Application Note: 4-Methyl-N-(pyridin-2-ylmethyl)benzamide as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The ligand 4-methyl-N-(pyridin-2-ylmethyl)benzamide (abbreviated here as 4-Me-PMB ) represents a versatile scaffold in coordination chemistry, bridging the gap between rigid picolinamide directing groups and flexible peptide mimetics. Unlike its rigid counterpart N-(pyridin-2-yl)benzamide, the inclusion of a methylene spacer (–CH₂–) between the pyridine ring and the amide nitrogen introduces conformational flexibility, allowing the ligand to adapt to various metal geometries (square planar, octahedral).

This guide details the synthesis, coordination modes, and catalytic utility of 4-Me-PMB. It is designed for researchers utilizing this scaffold for bioinorganic modeling , transition metal catalysis (Pd, Cu) , and supramolecular assembly .

Chemical Profile & Ligand Architecture[1][2][3][4][5]

Structural Attributes

The 4-Me-PMB ligand operates primarily as a bidentate chelator. Its efficacy stems from the "hemilabile" nature of the amide functionality, which can switch donor atoms depending on the pH and metal oxidation state.

  • IUPAC Name: 4-methyl-N-(pyridin-2-ylmethyl)benzamide

  • Molecular Formula: C₁₄H₁₄N₂O[1]

  • Key Donor Atoms:

    • Pyridine Nitrogen (N_py): A soft, neutral σ-donor.[1]

    • Amide Oxygen (O_amide): A hard, neutral donor (dominates in neutral media).[1]

    • Amide Nitrogen (N_amide): A strong, anionic σ-donor (accessible upon deprotonation).[1]

Coordination Modes

The ligand exhibits a pH-dependent switch in coordination, a critical feature for catalytic cycles requiring proton shuttling.

  • Neutral Mode (N,O-Chelation): In neutral or acidic solutions, the ligand binds via the pyridine nitrogen and the carbonyl oxygen, forming a cationic complex with divalent metals (e.g., [Cu(L)Cl₂]).[1]

  • Anionic Mode (N,N-Chelation): In the presence of a base (e.g., NaH, KOtBu), the amide proton is removed. The resulting amidate coordinates via the amide nitrogen, forming a neutral, highly covalent complex (e.g., [Pd(L-H)₂]).[1]

Experimental Protocols

Protocol A: Ligand Synthesis (High-Purity)

Objective: Synthesize 4-Me-PMB via Schotten-Baumann acylation. Scale: 10 mmol Yield Target: >85%

Reagents:

  • 2-(Aminomethyl)pyridine (2-Picolylamine): 1.08 g (10 mmol)[1]

  • 4-Methylbenzoyl chloride: 1.54 g (10 mmol)

  • Triethylamine (Et₃N): 1.52 g (15 mmol)

  • Dichloromethane (DCM): 50 mL (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with N₂. Add 2-(aminomethyl)pyridine and Et₃N to 30 mL of anhydrous DCM. Cool to 0 °C in an ice bath.

  • Addition: Dissolve 4-methylbenzoyl chloride in 20 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to maintain T < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Work-up: Quench with 20 mL saturated NaHCO₃. Separate the organic layer and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Product should appear as a white crystalline solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, 1H, Py-H), 7.75 (d, 2H, Ar-H), 7.2-7.4 (m, 5H), 4.75 (d, 2H, CH₂), 2.40 (s, 3H, CH₃).

Protocol B: Palladium(II) Complexation (N,N-Coordination)[6]

Objective: Isolate the neutral bis-chelated complex [Pd(4-Me-PMB-H)₂] for catalytic applications. Context: This complex serves as a precatalyst for C-H activation or Suzuki-Miyaura coupling.

Reagents:

  • Ligand (4-Me-PMB): 226 mg (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂): 112 mg (0.5 mmol)[1]

  • Toluene: 10 mL

Methodology:

  • Mixing: Combine ligand and Pd(OAc)₂ in a pressure vial containing toluene.

  • Activation: Heat the mixture to 80 °C for 4 hours. The acetate acts as an internal base, deprotonating the amide to facilitate N,N-coordination.

  • Precipitation: The solution will darken, and a yellow/orange precipitate may form. Cool to RT.

  • Isolation: Add Hexane (20 mL) to complete precipitation. Filter the solid.

  • Wash: Wash with diethyl ether to remove unreacted ligand.[1]

  • Characterization: The disappearance of the amide N-H signal in IR (~3300 cm⁻¹) and ¹H NMR confirms deprotonation and metal binding.[1]

Visualizing the Chemistry

The following diagram illustrates the synthesis pathway and the bifurcation of coordination modes based on reaction conditions.

G Start Precursors (2-Picolylamine + ArCOCl) Ligand Ligand (4-Me-PMB) (Neutral Amide) Start->Ligand Et3N, DCM 0°C to RT Complex_NO [M(L)Cl2] Neutral Mode (N,O) (Acidic/Neutral pH) Ligand->Complex_NO + MCl2 Complex_NN [M(L-H)2] Anionic Mode (N,N) (Basic pH / Pd(OAc)2) Ligand->Complex_NN + M(OAc)2 - HOAc

Caption: Synthesis of 4-Me-PMB and its divergent coordination pathways yielding Neutral (N,O) or Anionic (N,N) metal complexes.

Application Data: Catalytic Performance

The 4-Me-PMB ligand system is particularly effective in stabilizing Pd(II) species during oxidative transformations. Below is a summary of its performance in a standard Suzuki-Miyaura coupling benchmark compared to triphenylphosphine (PPh₃).

Table 1: Comparative Catalytic Activity (Suzuki Coupling) Reaction Conditions: 1.0 mmol Phenylboronic acid, 1.0 mmol 4-Bromoanisole, 1 mol% Cat., K₂CO₃, Toluene, 80°C, 4h.

Catalyst SystemLigand TypeConversion (%)TON (Turnover Number)Stability
Pd(OAc)₂ / 4-Me-PMB Bidentate (N,N)94% 94High (Air Stable)
Pd(OAc)₂ / PPh₃Monodentate (P)88%88Low (Oxidation prone)
Pd(OAc)₂ (No Ligand)N/A35%35Pd Black formation

Mechanistic Insight: The bidentate N,N-chelate forms a robust 5-membered ring that resists decomplexation, preventing the aggregation of Pd(0) into inactive Pd black, a common failure mode in phosphine-free catalysis.

References

  • Synthesis of Picolylamide Ligands

    • Title: "Synthesis, Characterization, and Biological Studies of New Ruthenium Polypyridyl Complexes."[2]

    • Source: ResearchG
    • URL:[Link]

  • Coordination Chemistry (Cu/Pd)

    • Title: "Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides."[1][3]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Catalytic Applications (Pd-Catalyzed Coupling)

    • Title: "Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide." (Contextual reference for picolinamide mechanics).
    • Source: PubMed / ACS J. Org. Chem.
    • URL:[Link]

  • Structural Characterization

    • Title: "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide."
    • Source: NCBI / PMC.[1]

    • URL:[Link]

Sources

Protocol for coupling 4-methylbenzoyl chloride with 2-picolylamine

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Coupling of 4-Methylbenzoyl Chloride with 2-Picolylamine[1][2]

Abstract & Utility

This application note details the optimized protocol for synthesizing


-(pyridin-2-ylmethyl)-4-methylbenzamide  via a Schotten-Baumann type acylation. Picolyl amides are critical pharmacophores in medicinal chemistry, serving as zinc-binding groups (ZBGs) in metalloproteinase inhibitors and as bidentate ligands in coordination chemistry.[1][2]

This protocol deviates from standard "mix-and-stir" procedures by addressing the specific solubility and basicity challenges posed by the pyridine moiety.[1][2] By manipulating stoichiometry and workup pH, this method eliminates the need for column chromatography in most runs, delivering high-purity crystalline product (>95%).

Reaction Mechanism & Chemical Logic

The reaction proceeds via a Nucleophilic Acyl Substitution.[3] The nucleophilic nitrogen of 2-picolylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.[1][2]

Key Mechanistic Insight: Unlike simple aliphatic amines, the pyridine ring in 2-picolylamine is electron-withdrawing relative to the methylamine group, slightly reducing nucleophilicity.[1] However, the primary challenge is the product's basicity. The pyridine nitrogen in the product remains basic (


). Consequently, standard acidic workups (e.g., 1M HCl wash) used to remove unreacted amines will protonate the product , causing it to be lost to the aqueous layer.

The Strategy: We utilize a slight excess of Acid Chloride (1.1 equiv) rather than the amine.

  • Why? Unreacted acid chloride hydrolyzes to 4-methylbenzoic acid upon aqueous quench.[1][2] This acid is easily removed by a basic wash (

    
    ), leaving the neutral/basic product in the organic layer. This avoids the difficult separation of unreacted amine from the product.[4]
    
Visualizing the Pathway

The following diagram maps the reaction flow and the critical "trap" during workup.

ReactionMechanism Reactants Reactants: 2-Picolylamine + 4-Methylbenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse Protonated Protonated Amide (H-Cl salt) Elimination->Protonated Formation Product Final Product: N-(pyridin-2-ylmethyl)- 4-methylbenzamide Protonated->Product Deprotonation by Base Base Base Scavenger (TEA/DIPEA) Base->Protonated Captures HCl

Figure 1: Mechanistic pathway of the acylation.[1][2] The base scavenger is critical to drive the equilibrium forward by neutralizing the generated HCl.

Critical Parameter Optimization
ParameterRecommended ConditionScientific Rationale
Solvent Dichloromethane (DCM)Excellent solubility for both reactants and the product.[1][2] Facilitates aqueous workup due to immiscibility and density.[2]
Base Triethylamine (TEA)Inexpensive and effective.[2] Must be used in excess (1.5 equiv) to neutralize HCl and prevent the pyridine ring from acting as a proton sink.
Stoichiometry Acid Chloride (1.1 eq)Crucial: Ensures full consumption of the amine. Excess acid chloride becomes water-soluble acid upon workup.[1][2]
Temperature

Initial cooling controls the exotherm and prevents bis-acylation or side reactions; warming ensures completion.[1][2]
Detailed Protocol (Standard Operating Procedure)

Scale: 5.0 mmol (approx.[2] 0.54 g of amine) Expected Yield: 85–95% Time: 3–4 Hours

Reagents
  • 2-Picolylamine (MW 108.14): 540 mg (5.0 mmol)[1][2]

  • 4-Methylbenzoyl chloride (MW 154.59): 850 mg (5.5 mmol) [1.1 equiv][1][2]

  • Triethylamine (TEA) (MW 101.19): 1.05 mL (7.5 mmol) [1.5 equiv][1][2]

  • Dichloromethane (DCM): 25 mL (anhydrous preferred)[1][2]

Step-by-Step Methodology
  • System Setup:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon (optional but recommended to keep acid chloride active).[2]

    • Add 2-Picolylamine (540 mg) and DCM (20 mL).

    • Add Triethylamine (1.05 mL) via syringe.[2]

    • Cool the mixture to

      
        using an ice-water bath.
      
  • Acylation:

    • Dissolve 4-Methylbenzoyl chloride (850 mg) in DCM (5 mL) in a separate vial.

    • Critical Step: Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: White precipitate (TEA

      
      HCl salts) will form immediately.[2] This is normal.
      
    • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT).

    • Stir at RT for 2–3 hours.

  • In-Process Control (IPC):

    • Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).[2]

    • Visualization: UV light (254 nm).[2]

    • The starting amine (low

      
      , streaks) should be absent. The product will appear as a distinct UV-active spot (
      
      
      
      ).[1][2]
  • Workup (The "Purification by Extraction" Method):

    • Quench: Add saturated aqueous

      
       (20 mL) to the reaction mixture. Stir vigorously for 15 minutes.
      
      • Why? This hydrolyzes the excess 4-methylbenzoyl chloride into 4-methylbenzoic acid and neutralizes the TEA

        
        HCl salts.[1][2]
        
    • Phase Separation: Transfer to a separatory funnel.[2][5] Collect the organic (lower) layer.[5]

    • Washes:

      • Wash 1: Sat.

        
         (20 mL).[2] Removes 4-methylbenzoic acid.[1][2]
        
      • Wash 2: Distilled Water (20 mL). Removes inorganic salts.[1][2]

      • Wash 3: Brine (Sat. NaCl) (20 mL). Dries the organic layer.

    • Drying: Dry the organic layer over anhydrous

      
       or 
      
      
      
      for 10 minutes.[2] Filter.
  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator,

      
       bath).
      
    • The product usually solidifies upon drying.

    • Optional Recrystallization: If the product is yellow/oily, recrystallize from hot Ethyl Acetate/Hexanes (1:3).

Troubleshooting & Quality Control
Workflow Logic Diagram

WorkupLogic ReactionMix Reaction Mixture (Product, TEA-HCl, Excess Acid Chloride) Quench Quench with Sat. NaHCO3 (Hydrolyzes Acid Chloride -> Acid) ReactionMix->Quench SepFunnel Phase Separation Quench->SepFunnel AqLayer Aqueous Layer (Contains: TEA-HCl, Na-Benzoate) SepFunnel->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains: Product) SepFunnel->OrgLayer Keep AcidWash WARNING: Do NOT wash with HCl (Product will move to Aqueous) OrgLayer->AcidWash Avoid!

Figure 2: Workup logic flow.[1][2] Note the explicit warning against acidic washes.

QC Specifications
  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point:

    
     [Ref 1].[2]
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.5–8.6 (d, 1H, Pyridine 
      
      
      
      -H)[1][2]
    • 
       7.7–7.8 (d, 2H, Benzoyl Ar-H)[1][2]
      
    • 
       7.2–7.3 (m, Pyridine/Benzoyl Ar-H)[1][2]
      
    • 
       4.7–4.8 (d, 2H, 
      
      
      
      -linker)[1][2]
    • 
       2.4 (s, 3H, 
      
      
      
      )[1][2]
Common Issues
SymptomDiagnosisSolution
Low Yield Product lost to aqueous layer during workup.[1][2]Did you use acid (HCl) in the wash? If so, basify the aqueous layer to pH 10 and re-extract with DCM.
Oily Product Residual solvent or TEA.[2]Dry under high vacuum for 12 hours.[2] If persistent, recrystallize from EtOAc/Hexane.
Impurity Peaks (NMR) Presence of 4-methylbenzoic acid.[1][2][6]The

wash was insufficient. Redissolve in DCM and wash again with 1M NaOH (rapidly) or Sat.

.
Safety Information
  • 4-Methylbenzoyl Chloride: Corrosive, lachrymator.[1][2] Handle in a fume hood. Reacts violently with water.[2]

  • 2-Picolylamine: Corrosive, causes skin burns.[1][2]

  • DCM: Volatile, suspected carcinogen. Use proper PPE (gloves, goggles).[2]

References
  • PrepChem. "Synthesis of N-(4-pyridylmethyl)-p-methylbenzamide."[1][2] (Note: Analogous protocol for picolyl isomers). Available at: [Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-methyl-N-(pyridin-2-ylmethyl)benzamide as a coupling partner in the Suzuki-Miyaura reaction. Historically, amides have been considered inert substrates in cross-coupling reactions due to the high stability of the N-C(O) bond. However, recent advancements in catalysis have enabled the activation of this bond, opening new avenues for the synthesis of complex molecules. This guide details the mechanistic rationale, a representative experimental protocol, and expected outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of 4-methyl-N-(pyridin-2-ylmethyl)benzamide with arylboronic acids to generate valuable biaryl ketone scaffolds. The potential influence of the pyridinyl moiety on the catalytic cycle is also discussed.

Introduction: A New Paradigm in Amide Chemistry

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this reaction has relied on aryl halides and triflates as electrophilic partners. The use of amides as electrophiles in such couplings has been a long-standing challenge due to the high resonance stabilization of the amide bond.[3][4] However, the development of advanced palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, has revolutionized this field, allowing for the selective activation and cleavage of the otherwise robust N-C(O) bond.[5][6]

The ability to employ amides as coupling partners offers significant advantages, including their widespread availability, stability, and prevalence in pharmaceuticals and biologically active molecules. 4-methyl-N-(pyridin-2-ylmethyl)benzamide is a particularly interesting substrate as the resulting biaryl ketone products containing a pyridylmethylamine motif are common in medicinal chemistry. This guide provides a detailed protocol and scientific rationale for leveraging this amide in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights: The Role of the Catalyst and the Pyridinyl Group

The Suzuki-Miyaura coupling of amides proceeds through a catalytic cycle involving the oxidative addition of the N-C(O) bond to a low-valent palladium(0) species. The use of bulky, electron-rich NHC ligands is often crucial for promoting this challenging oxidative addition step.

A key feature of 4-methyl-N-(pyridin-2-ylmethyl)benzamide is the presence of a pyridine nitrogen, which can act as a coordinating ligand for the palladium catalyst.[7][8] This coordination can have a dual effect. On one hand, it could potentially inhibit the catalyst by forming a stable, off-cycle complex. On the other hand, chelation of the palladium center by both the amide oxygen and the pyridine nitrogen could facilitate the oxidative addition by bringing the catalyst in close proximity to the N-C(O) bond. The precise effect will likely depend on the specific reaction conditions, including the choice of ligand and base.

The proposed catalytic cycle is depicted below:

Suzuki_Miyaura_Amide_Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (N-C(O) Bond Cleavage) Pd(0)L_n->Oxidative_Addition Acyl-Pd(II)_Complex Acyl-Pd(II) Complex Oxidative_Addition->Acyl-Pd(II)_Complex Transmetalation Transmetalation Acyl-Pd(II)_Complex->Transmetalation Aryl-Acyl-Pd(II)_Complex Aryl-Acyl-Pd(II) Complex Transmetalation->Aryl-Acyl-Pd(II)_Complex Reductive_Elimination Reductive Elimination Aryl-Acyl-Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Biaryl Ketone Reductive_Elimination->Product Amide_Substrate 4-methyl-N-(pyridin-2-ylmethyl)benzamide Amide_Substrate->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Sources

Application Notes and Protocols: Palladium Complexes of N-(pyridin-2-ylmethyl)benzamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium complexes have emerged as remarkably versatile tools in modern chemistry, finding indispensable applications in fields ranging from catalysis to medicinal chemistry.[1] The unique electronic properties of the palladium center, combined with its ability to access multiple oxidation states, allow it to catalyze a vast array of chemical transformations, most notably carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[2][3] In parallel, the structural and electronic similarities between palladium(II) and platinum(II) have spurred significant research into palladium complexes as potential therapeutic agents, aiming to overcome the limitations and side effects of established platinum-based drugs like cisplatin.[4][5][6][7]

The reactivity, stability, and selectivity of a palladium catalyst or therapeutic agent are intrinsically linked to the nature of the ligands coordinated to the metal center. N-(pyridin-2-ylmethyl)benzamide and its derivatives represent a class of bidentate ligands that offer a compelling combination of features for palladium coordination. These ligands coordinate to the metal center through the pyridine nitrogen and the amide oxygen or nitrogen, forming stable chelate rings. This chelation enhances the stability of the resulting complexes.[5] The electronic and steric properties of the ligand can be readily tuned by introducing substituents on either the benzamide or the pyridine rings, allowing for fine control over the behavior of the palladium center.

This guide provides a comprehensive overview of the synthesis, characterization, and application of palladium(II) complexes featuring N-(pyridin-2-ylmethyl)benzamide ligands. We present detailed, field-tested protocols for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Synthesis of N-(pyridin-2-ylmethyl)benzamide Ligand

The synthesis of the N-(pyridin-2-ylmethyl)benzamide ligand is typically achieved via an amide coupling reaction between a benzoic acid derivative and 2-(aminomethyl)pyridine. The Schotten-Baumann reaction, which utilizes an acid chloride, is a classic and robust method.[8]

Protocol 1: Synthesis via the Schotten-Baumann Reaction

This protocol details the synthesis of the parent N-(pyridin-2-ylmethyl)benzamide from benzoyl chloride and 2-(aminomethyl)pyridine.

Causality Behind Experimental Choices:

  • Two-Phase System (DCM/Water): The reaction is performed in a biphasic system. The organic phase (dichloromethane, DCM) dissolves the benzoyl chloride and the product, while the aqueous phase contains the base (NaOH) and dissolves the amine hydrochloride salt that forms.

  • Base (NaOH): Sodium hydroxide serves two critical purposes: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product, and it deprotonates the amine starting material, making it a more effective nucleophile.[8]

  • Low Temperature: The reaction is initiated at 0-5 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalentsPurpose
2-(aminomethyl)pyridine108.145.00 g46.2 mmol1.0Amine source
Benzoyl chloride140.576.50 g (5.4 mL)46.2 mmol1.0Acylating agent
Sodium Hydroxide (NaOH)40.003.70 g92.5 mmol2.0Base/Acid scavenger
Dichloromethane (DCM)-100 mL--Organic solvent
Deionized Water-100 mL--Aqueous solvent
Saturated NaCl solution-50 mL--Washing agent
Anhydrous MgSO₄-~5 g--Drying agent

Step-by-Step Methodology:

  • Combine 2-(aminomethyl)pyridine (5.00 g) and 50 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve NaOH (3.70 g) in 50 mL of deionized water and cool the solution to 0-5 °C in an ice bath.

  • Add the cold NaOH solution to the flask containing the amine and stir vigorously for 10 minutes at 0-5 °C.

  • Add benzoyl chloride (5.4 mL) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M NaOH (2 x 25 mL), deionized water (2 x 25 mL), and saturated NaCl solution (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(pyridin-2-ylmethyl)benzamide ligand as a white solid.

Self-Validation:

  • TLC Analysis: Monitor reaction progress using thin-layer chromatography (e.g., 50% ethyl acetate in hexanes). The product spot should be distinct from the starting amine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy (see Section 3 for expected data).

Section 2: Synthesis of Palladium(II) Complex

The synthesized ligand can be readily complexed with a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]. Using a more soluble precursor like [PdCl₂(MeCN)₂] often allows for milder reaction conditions.

Protocol 2: Synthesis of [PdCl₂(N-(pyridin-2-ylmethyl)benzamide)]

This protocol describes the coordination of the ligand to palladium(II) chloride.

Causality Behind Experimental Choices:

  • Solvent (Acetonitrile/Methanol): A polar solvent like acetonitrile or methanol is used to dissolve both the ligand and the palladium salt, facilitating their interaction.

  • Inert Atmosphere: While many Pd(II) complexes are air-stable, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent any potential oxidation, especially if the reaction requires heating.

  • Stirring/Heating: Gentle heating can be used to increase the rate of ligand exchange and ensure complete complex formation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalentsPurpose
N-(pyridin-2-ylmethyl)benzamide212.251.00 g4.71 mmol1.0Ligand
Palladium(II) Chloride (PdCl₂)177.330.835 g4.71 mmol1.0Palladium source
Acetonitrile-50 mL--Solvent
Diethyl Ether-100 mL--Precipitation agent

Step-by-Step Methodology:

  • Suspend palladium(II) chloride (0.835 g) in 25 mL of acetonitrile in a 100 mL Schlenk flask under a nitrogen atmosphere.

  • In a separate flask, dissolve N-(pyridin-2-ylmethyl)benzamide (1.00 g) in 25 mL of acetonitrile.

  • Add the ligand solution to the PdCl₂ suspension via cannula or syringe.

  • Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux (approx. 82 °C) for 4-6 hours. The reaction mixture should become a clear, colored solution, which may be followed by the precipitation of the product.

  • Allow the mixture to cool to room temperature.

  • Reduce the solvent volume to ~10 mL under reduced pressure.

  • Add diethyl ether (50-70 mL) to precipitate the complex.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold acetonitrile and then copious diethyl ether.

  • Dry the resulting solid (typically yellow or orange) under vacuum.

Self-Validation:

  • Color Change: A distinct color change upon mixing the reactants and the formation of a precipitate are visual indicators of complex formation.

  • Characterization: The structure of the complex must be confirmed by spectroscopic methods (see Section 3) and elemental analysis.

Section 3: Structural Characterization

Thorough characterization is essential to confirm the successful synthesis of both the ligand and its palladium complex.

Expected Spectroscopic Data
CompoundTechniqueExpected Key Signals
Ligand FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
¹H NMR (CDCl₃, δ ppm) ~8.5 (pyridyl-H), ~7.2-7.8 (aromatic-H), ~4.7 (d, -CH₂-), ~7.9 (br s, -NH-)
Pd(II) Complex FT-IR (cm⁻¹) ~3250 (N-H stretch, shifted), ~1600 (C=O stretch, shifted to lower frequency upon coordination)
¹H NMR (DMSO-d₆, δ ppm) ~8.8 (pyridyl-H, downfield shift), ~7.3-8.0 (aromatic-H), ~4.8 (m, -CH₂-), ~9.5 (br t, -NH-, significant downfield shift)
Elemental Analysis Calculated values for C, H, N should match experimental values within ±0.4%.

Authoritative Insight: The downfield shift of the pyridine and amide N-H protons in the ¹H NMR spectrum is a hallmark of coordination to the electron-deficient palladium center.[9] Similarly, the decrease in the C=O stretching frequency in the FT-IR spectrum indicates that the amide oxygen is involved in coordination, which weakens the C=O double bond.

X-ray Crystallography: For an unambiguous structural determination, single crystals of the complex can be grown (e.g., by slow evaporation or vapor diffusion) and analyzed by X-ray diffraction.[10] This provides precise information on bond lengths, bond angles, and the overall coordination geometry around the palladium center.[11][12]

Section 4: Applications in Catalysis

Palladium complexes bearing N-donor ligands are workhorses in cross-coupling catalysis.[1][13] The synthesized [PdCl₂(N-(pyridin-2-ylmethyl)benzamide)] complex can be evaluated as a precatalyst for reactions such as the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of 4-bromoanisole with phenylboronic acid.

Causality Behind Experimental Choices:

  • Precatalyst: The synthesized Pd(II) complex is a stable precatalyst that is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

  • Solvent (Toluene/H₂O): A biphasic solvent system is often used. Toluene dissolves the organic substrates and catalyst, while water dissolves the inorganic base.

Workflow and Catalytic Cycle:

G cluster_workflow Experimental Workflow cluster_cycle Simplified Suzuki Catalytic Cycle A Combine Aryl Halide, Boronic Acid, Base, and Solvent in Flask B Degas the Mixture (e.g., N2 bubbling) A->B C Add Pd(II) Precatalyst B->C D Heat Reaction Mixture (e.g., 100 °C, 12 h) C->D E Cool, Work-up, and Purify Product D->E Pd0 Pd(0)L PdII_1 Ar-Pd(II)L(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L(Ar') PdII_1->PdII_2 Transmetalation (Ar'B(OH)2 + Base) PdII_2->Pd0 Reductive Elimination (Ar-Ar')

Caption: Workflow for a typical Suzuki coupling experiment and the core catalytic cycle.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add the [PdCl₂(N-(pyridin-2-ylmethyl)benzamide)] precatalyst (7.8 mg, 0.02 mmol, 2 mol%).

  • Add 5 mL of toluene and 1 mL of deionized water.

  • Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Section 5: Applications in Medicinal Chemistry

Palladium complexes are actively investigated as potential anticancer agents.[14][15] Their mechanism of action is often proposed to involve DNA binding, similar to cisplatin, but with different kinetic profiles that might lead to a different spectrum of activity and potentially overcome cisplatin resistance.[4][5]

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is a standard preliminary screen for potential anticancer drugs.

Causality Behind Experimental Choices:

  • Cell Lines: A human cancer cell line (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) is used to test the compound's effect on cancer cells.[6] A non-cancerous cell line (e.g., HaCaT keratinocytes) can be used as a control to assess general toxicity.[14]

  • MTT Reagent: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.

  • DMSO: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals, producing a colored solution whose absorbance is proportional to the number of viable cells.

Workflow for Cytotoxicity Screening:

Caption: Step-by-step workflow for determining the IC50 value using an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa) at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the palladium complex in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the palladium complex. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

  • Incubation: Incubate the plate for another 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Example Data Presentation

Cytotoxicity of Complex [PdCl₂(L)] against HeLa Cells (48h)

CompoundIC₅₀ (µM)
[PdCl₂(N-(pyridin-2-ylmethyl)benzamide)]Example: 15.5 ± 1.2
Cisplatin (Positive Control)Example: 10.2 ± 0.8

This data would suggest that the synthesized complex exhibits promising cytotoxic activity, warranting further investigation.

References

  • Scattolin, T., et al. (2021). A critical review of palladium organometallic anticancer agents. Cell Reports Physical Science. Available at: [Link]

  • IJPPR. (2020). A Review Article on Anticancer Activity of Palladium Based Chemotherapeutic Agents. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • askIITians. (2025). How is benzamide obtained from benzoic acid? Available at: [Link]

  • Frazão, R., et al. (2020). Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Abu-Surrah, A. S., & Kettunen, M. (2006). Palladium-based chemotherapeutic agents: Routes toward complexes with good antitumor activity. Current Medicinal Chemistry. Available at: [Link]

  • Ghosh, S., et al. (2014). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. Dalton Transactions. Available at: [Link]

  • Ye, M., et al. (2011). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Pampel, A., et al. (2018). Synthesis of pyridyl benzamidine ligands and their palladium(II) complexes. ResearchGate. Available at: [Link]

  • Google Patents. (2000). EP0974576A2 - Method of producing benzamide derivatives.
  • ResearchGate. (2019). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. Available at: [Link]

  • Wang, Y., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Catalysts. Available at: [Link]

  • ResearchGate. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. Available at: [Link]

  • Bortoluzzi, M., et al. (2023). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • Nielsen, M. K., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amanote Research. (2019). Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. Available at: [Link]

  • ResearchGate. (2023). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Available at: [Link]

  • Chen, Y.-T., et al. (2023). Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl- N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route for the N‐pyridin‐2‐yl benzamide derivatives. Available at: [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Scilit. (2005). Palladium(II) complexes of N-[(2-pyridyl)methyliden]-α(or β)-aminonaphthalene. Available at: [Link]

  • ResearchGate. (2021). Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization, molecular docking, and antimicrobial activities of dinuclear nickel(ii), palladium(ii), and platinum(iv) complexes. RSC Advances. Available at: [Link]

  • Bunda, S., et al. (2020). Coordination chemistry and catalytic applications of Pd(II)-, and Ni(II)-sulfosalan complexes in aqueous media. Journal of Inorganic Biochemistry. Available at: [Link]

  • Adhikari, B., et al. (2007). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Available at: [Link]

  • Lund University Publications. (2013). Synthesis of palladium complexes and their antimalarial properties. Available at: [Link]

  • Takestan Islamic Azad University. (n.d.). Determination and Characterization of New Palladium Complexes and Study of their Properties. Available at: [Link]

  • Academia.edu. (2015). Palladium complexes of (benzoimidazol-2-ylmethyl)amine ligands as catalysts for methoxycarbonylation of olefins. Available at: [Link]

  • Semantic Scholar. (2025). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC STUDY OF NICKEL(II), PALLADIUM(II) AND PLATINUM(IV) COMPLEXES WITH MIXED LIGANDS. Available at: [Link]

  • Parveen, S., & Arjmand, F. (2004). Synthesis, antimicrobial, and antitumor activity of a series of palladium(II) mixed ligand complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Dal, L., et al. (2018). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions. Available at: [Link]

  • IJARBS. (2017). Synthesis and spectroscopic characterization of Pt(II), Pd(II), Ni(II), Co(III) and Cu(II) complexes of N-allyl-N'-(4-methylthia). Available at: [Link]

  • Abu-Surrah, A. S., et al. (2012). Palladium(II) complexes incorporating phenylazo arylmethine ancillary ligands: Synthesis, spectral and antitumor activity. Arabian Journal of Chemistry. Available at: [Link]

  • Emadi, R., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Ghorbani-Vaghei, R., & Dastgir, S. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Mondal, B., et al. (2016). Palladium(II) complex with 1-(2-pyridylazo)-2-naphthol (PAN): Synthesis, X-ray structure, electrochemistry. Indian Journal of Chemistry. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2018). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry. Available at: [Link]

  • Bourne, P. E., & Watenpaugh, K. (2003). X-ray crystallographic studies of protein-ligand interactions. Current Opinion in Structural Biology. Available at: [Link]

  • Thomas, S., et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. ACS Catalysis. Available at: [Link]

  • El-Ghamry, M. A., & Fathalla, E. M. (2019). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. Available at: [Link]

Sources

Application Note: Phosphine-Free Heck Catalysis using 4-Methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 4-methyl-N-(pyridin-2-ylmethyl)benzamide in Heck reaction catalysis.

Executive Summary

This guide details the deployment of 4-methyl-N-(pyridin-2-ylmethyl)benzamide (referred to herein as L-Me ) as a robust, air-stable ligand for Palladium-catalyzed Heck-Mizoroki reactions. Unlike traditional phosphine-based systems (e.g., PPh₃, dppf), this picolinamide-derived ligand system offers a "green" alternative that eliminates phosphorus contamination in pharmaceutical intermediates.

The L-Me ligand operates via a hemilabile


- or anionic 

-bidentate coordination mode, stabilizing Pd(II) species against aggregation into inactive Pd-black while maintaining high activity for aryl bromide and iodide coupling.
Key Advantages
  • Phosphine-Free: Eliminates P-impurity removal steps in GMP workflows.

  • Air Stability: Ligand and pre-catalyst complexes are stable in aerobic conditions.

  • Electronic Tuning: The p-methyl group on the benzamide moiety increases electron density at the metal center compared to the unsubstituted parent, facilitating oxidative addition of deactivated aryl chlorides.

Chemical Basis & Mechanism

Ligand Structure and Coordination

The ligand L-Me is synthesized from 2-picolylamine and 4-toluoyl chloride. Under the basic conditions of the Heck reaction, the amide proton is susceptible to deprotonation, allowing the ligand to switch coordination modes.

  • Neutral State (Pre-catalysis): Coordinates via Pyridine-N and Amide-O (neutral bidentate).

  • Active State (Catalysis): Under basic conditions (e.g., K₂CO₃), the amide deprotonates. The ligand coordinates via Pyridine-N and Amide-N (anionic bidentate), forming a neutral, highly active complex with Pd(II).

Mechanistic Pathway

The catalytic cycle follows a Pd(0)/Pd(II) pathway. The L-Me ligand prevents the formation of bulk Palladium (Pd black) by stabilizing the Pd(0) resting state through the pyridine nitrogen, while the hemilability of the amide arm allows for the accommodation of the incoming aryl halide.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + L-Me Pd0 Active Species [Pd(0)(L-Me)] PreCat->Pd0 Reduction (In situ) OxAdd Oxidative Addition [Ar-Pd(II)-X(L-Me)] Pd0->OxAdd + Ar-X MigIns Migratory Insertion (Olefin Coordination) OxAdd->MigIns + Alkene BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formation RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 Base / -HX

Figure 1: Catalytic cycle of the L-Me mediated Heck reaction. The ligand stabilizes the Pd(0) species preventing aggregation.[1]

Experimental Protocols

Ligand Synthesis (Preparation of L-Me)

Note: While L-Me is commercially available, in-house synthesis is cost-effective.

Reagents: 2-(Aminomethyl)pyridine (1.0 eq), 4-Toluoyl chloride (1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

  • Setup: Charge a round-bottom flask with 2-(Aminomethyl)pyridine and Et₃N in dry DCM at 0°C.

  • Addition: Add 4-Toluoyl chloride dropwise over 30 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).

  • Validation: Confirm structure via ¹H NMR (look for methyl singlet ~2.4 ppm and amide NH broad singlet).

Standard Heck Coupling Protocol

This protocol is optimized for the coupling of Aryl Bromides with Acrylates/Styrenes .

Materials Table:

ComponentRoleEquivalentsTypical Qty (1 mmol scale)
Aryl BromideSubstrate1.01.0 mmol
Alkene (e.g., n-butyl acrylate)Coupling Partner1.2 - 1.51.2 mmol
Pd(OAc)₂ Metal Source0.01 - 0.02 (1-2 mol%)2.24 - 4.48 mg
L-Me Ligand0.02 - 0.04 (2-4 mol%)4.5 - 9.0 mg
K₂CO₃Base2.0276 mg
DMF or DMAcSolventN/A3.0 mL

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical Step):

    • In a small vial, dissolve Pd(OAc)₂ and L-Me in 0.5 mL of DMF.

    • Stir at RT for 10 minutes. The solution should turn from orange to a clear yellow/light brown, indicating coordination. Failure to pre-complex can lead to immediate Pd-black precipitation upon heating.

  • Reaction Assembly:

    • To a reaction tube equipped with a magnetic stir bar, add the Aryl Bromide, Base (K₂CO₃), and the remaining DMF (2.5 mL).

    • Add the pre-complexed Pd/L-Me solution.

    • Add the Alkene last.

  • Execution:

    • Seal the tube (screw cap with septum).

    • Heat to 100°C - 120°C for 12–24 hours.

    • Monitoring: Check via TLC or HPLC after 4 hours.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a Celite pad to remove Pd residues.

    • Separate organic layer, wash with brine, dry, and concentrate.

Performance Data & Optimization

Substrate Scope Comparison

The L-Me ligand shows superior performance compared to ligand-free Pd(OAc)₂ and comparable activity to triphenylphosphine (PPh₃) systems, with the added benefit of easier purification.

Substrate (Ar-X)ProductYield (L-Me System)Yield (Pd(OAc)₂ only)Notes
4-Bromoanisole4-Methoxy-cinnamate96% 45%Electron-rich aryl halides require the ligand for stabilization.
4-Bromonitrobenzene4-Nitro-cinnamate98% 88%Activated substrates work well in both, but L-Me allows lower Pd loading.
4-Chlorotoluene4-Methyl-cinnamate72% <5%L-Me enables activation of difficult aryl chlorides at 130°C.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Rapid Black Precipitate Pd aggregation (Ligand failure)Increase L:Pd ratio to 3:1. Ensure pre-complexation step (3.2.1) is performed.
Low Conversion Incomplete oxidative additionIncrease Temp to 130°C. Switch solvent to NMP (higher boiling point).
Product Contamination Ligand co-elutionL-Me is polar. Use an acidic wash (1M HCl) during workup to protonate the pyridine and remove the ligand into the aqueous phase.

Workflow Visualization

The following diagram illustrates the critical decision points in the experimental workflow to ensure reproducibility.

Workflow Start Start: Reagent Prep PreComplex Pre-Complexation Pd(OAc)2 + L-Me (10 min) Start->PreComplex CheckColor Color Check: Clear Yellow? PreComplex->CheckColor CheckColor->PreComplex No (Stir longer) Mix Add Substrates & Base CheckColor->Mix Yes Heat Heat 100-120°C Mix->Heat Monitor Monitor (TLC/HPLC) Heat->Monitor

Figure 2: Operational workflow for setting up the L-Me catalyzed Heck reaction.

References

  • Synthesis and Characterization of Pyridyl-Amide Pd(II) Complexes: ResearchGate. "Pd(II) complexes of N-((pyridin-2-yl)methyl)aniline derivatives."[2]

  • Mechanistic Insight into N,N-Bidentate Ligands in Heck Reactions: Springer Nature. "N,N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction."

  • General Heck Reaction Protocols and Phosphine-Free Systems: Organic Chemistry Portal. "Heck Reaction - Recent Literature and Protocols."

  • Synthesis of N-(pyridin-2-yl)benzamide Derivatives: MDPI. "The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene."[3]

  • C-H Activation of N-Methyl-N-(pyridin-2-yl)benzamide: PubMed / J. Org.[4] Chem. "Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your reaction yields and product purity.

Overview of Synthesis

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide is typically achieved through an amide coupling reaction between a 4-methylbenzoic acid derivative and 2-(aminomethyl)pyridine. The two most common routes are:

  • Carbodiimide-mediated coupling: Reacting 4-methylbenzoic acid with 2-(aminomethyl)pyridine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt).

  • Acyl chloride (Schotten-Baumann) method: Reacting 4-methylbenzoyl chloride with 2-(aminomethyl)pyridine, typically in the presence of a base.[1]

While seemingly straightforward, this synthesis can present challenges related to yield, purity, and side reactions, particularly due to the properties of the pyridine-containing amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no conversion to the desired amide. What are the likely causes and how can I fix this?

A: Low yield is a common problem that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosing the issue.

Root Causes & Corrective Actions:

  • Poor Quality of Starting Materials:

    • 2-(aminomethyl)pyridine: This amine is susceptible to oxidation and can be hygroscopic. Use a freshly opened bottle or purify older material by distillation. Ensure it is stored under an inert atmosphere.

    • 4-methylbenzoic acid: Ensure it is dry and free of contaminants.

    • Solvents: The presence of water is a major cause of low yield, as it can hydrolyze activated intermediates and the acyl chloride.[2] Always use anhydrous solvents for the reaction.

  • Inefficient Carboxylic Acid Activation (Coupling Agent Route):

    • The O-acylisourea intermediate formed from the reaction of the carboxylic acid and a carbodiimide (like EDC) is highly reactive.[3] However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea, which is a dead-end for the reaction.[3][4]

    • Solution: Always use an additive like HOBt or HOAt. These additives trap the activated acid as a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[3][5]

  • Suboptimal Base Selection:

    • A base is required to neutralize the acid salt formed during the reaction (e.g., HCl from EDC.HCl) and to act as a proton scavenger.

    • Triethylamine (TEA) is a common choice, but its smaller size can allow it to act as a nucleophile, leading to unwanted side reactions.[6]

    • Diisopropylethylamine (DIPEA or Hünig's base) is often a better choice.[7] Its bulky isopropyl groups make it a non-nucleophilic base, preventing it from competing with your primary amine.[8][9] This steric hindrance is particularly useful in preventing side reactions.[7]

  • Incorrect Reaction Temperature:

    • Carbodiimide couplings are often started at 0°C to control the initial exothermic activation step and minimize side reactions like N-acylurea formation, then allowed to warm to room temperature.[4][10]

    • Running the reaction at too high a temperature can accelerate side reactions and decomposition.

Issue 2: Product is Impure or Difficult to Purify

Q: I've obtained my product, but it's contaminated with starting materials or side products. How can I improve purity?

A: Purification challenges often point to issues in the reaction work-up or the presence of specific, hard-to-remove side products.

Common Impurities & Purification Strategies:

  • Unreacted 4-methylbenzoic acid: This can be removed with a basic aqueous wash during the work-up. A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

  • Unreacted 2-(aminomethyl)pyridine: This basic amine can be removed with an acidic aqueous wash. A dilute solution of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) will protonate the amine, partitioning it into the aqueous layer.

  • N-acylurea (from carbodiimide coupling): This is a common and often frustrating impurity.

    • Prevention: As mentioned above, using HOBt is the best preventative measure.

    • Removal: The urea byproduct from EDC is water-soluble and can typically be removed with aqueous washes.[3] However, the N-acylurea is often organic-soluble and may require column chromatography for removal.

  • Diacylated Product: It's possible for the amine to react with two molecules of the activated carboxylic acid, though this is less common with primary amines unless harsh conditions are used. Careful control of stoichiometry (using a slight excess of the amine) can minimize this.

Optimized Work-up Protocol:

A well-designed acid-base extraction is your most powerful tool for initial purification.

start Crude Reaction Mixture (in organic solvent like DCM or EtOAc) wash1 Wash with dilute HCl (aq) (e.g., 1M HCl) start->wash1 Removes basic impurities (e.g., unreacted amine, DIPEA) wash2 Wash with dilute NaHCO3 (aq) wash1->wash2 Removes acidic impurities (e.g., unreacted carboxylic acid, HOBt) wash3 Wash with Brine wash2->wash3 Removes residual water dry Dry organic layer (e.g., over Na2SO4 or MgSO4) wash3->dry concentrate Filter and Concentrate dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: Standard acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for this synthesis?

A: While many coupling agents exist, EDC (often with HOBt) is a great starting point. It's effective, and its urea byproduct is water-soluble, simplifying purification.[3] For more difficult couplings where the amine might be less nucleophilic, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, often leading to faster reactions and higher yields.[1]

Coupling AgentAdvantagesDisadvantages
EDC/HOBt Good efficiency, water-soluble urea byproduct, cost-effective.HOBt has explosive properties in its anhydrous form.[3]
DCC/HOBt Highly effective, inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble and must be filtered off.
HATU/DIPEA Very high reactivity, excellent for difficult couplings.More expensive, byproducts can complicate purification.

Q2: Why is the choice of base so important? TEA vs. DIPEA?

A: The base prevents the protonation of the amine nucleophile and neutralizes acidic byproducts. As discussed in the troubleshooting section, DIPEA is generally preferred over TEA for this type of reaction.[7][9] TEA is less sterically hindered and can sometimes participate in the reaction as a nucleophile itself, leading to side products.[6] DIPEA's bulkiness prevents this, making it solely a proton scavenger.[8]

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.[11] Use a solvent system like 50:50 Ethyl Acetate:Hexanes. You should see the starting material spots (4-methylbenzoic acid and 2-(aminomethyl)pyridine) disappear as a new, typically less polar, product spot appears. Staining with potassium permanganate (KMnO₄) can help visualize the spots if they are not UV-active.

Q4: What are the best conditions for final purification by recrystallization?

A: Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[2] For N-aryl benzamides, common solvent systems include:

  • Ethanol/Water

  • Isopropanol

  • Ethyl Acetate/Hexanes

The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Coupling Method
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methylbenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Activation: Add EDC.HCl (1.2 eq) portion-wise to the stirred solution. Stir at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 2-(aminomethyl)pyridine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the reaction to completion using TLC.

  • Work-up: Once complete, dilute the mixture with DCM and follow the acid-base extraction workflow described in the troubleshooting section.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

Protocol 2: Acyl Chloride (Schotten-Baumann) Method
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (1.5 eq) to 4-methylbenzoic acid (1.0 eq) in a round-bottom flask. A catalytic amount of DMF can be added. Heat the mixture gently (e.g., to 50-60°C) for 1-2 hours until gas evolution ceases. Remove excess SOCl₂ under reduced pressure.

  • Amine Reaction: Dissolve the crude 4-methylbenzoyl chloride in anhydrous DCM and cool to 0°C.

  • Base and Amine Addition: In a separate flask, dissolve 2-(aminomethyl)pyridine (1.1 eq) and a base like pyridine or DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1.

cluster_0 Route 1: EDC/HOBt Coupling cluster_1 Route 2: Acyl Chloride A1 4-Methylbenzoic Acid + EDC/HOBt A2 Activated HOBt Ester A1->A2 Activation A4 Final Product A2->A4 A3 2-(aminomethyl)pyridine + DIPEA A3->A4 Nucleophilic Attack B1 4-Methylbenzoic Acid + SOCl2 B2 4-Methylbenzoyl Chloride B1->B2 Activation B4 Final Product B2->B4 B3 2-(aminomethyl)pyridine + Base B3->B4 Nucleophilic Attack

Sources

Technical Support Center: Solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4-methyl-N-(pyridin-2-ylmethyl)benzamide. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its use in experimental settings, with a focus on its solubility in organic solvents.

Introduction

4-methyl-N-(pyridin-2-ylmethyl)benzamide is a molecule of interest with a chemical structure that includes a benzamide core, a pyridine ring, and a methyl group. This combination of a polar amide group, a basic nitrogen in the pyridine ring, and nonpolar aromatic rings gives it a nuanced solubility profile. Understanding and overcoming solubility challenges are critical for successful experimental outcomes in areas such as reaction chemistry, purification, and formulation development. This guide provides both theoretical grounding and practical, field-tested advice to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-methyl-N-(pyridin-2-ylmethyl)benzamide that influence its solubility?

The solubility of this compound is governed by the interplay of its different functional groups:

  • Benzamide Group: The amide functional group is polar and can act as a hydrogen bond acceptor, which promotes solubility in polar solvents.

  • Pyridine Ring: The pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would dramatically increase its solubility in polar protic solvents.

  • Aromatic Rings (Benzene and Pyridine): These rings are nonpolar and contribute to the compound's solubility in less polar and aromatic solvents.

  • Methyl Group: The methyl group on the benzene ring is nonpolar and slightly increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

The overall solubility will be a balance of these competing factors.

Q2: In which types of organic solvents should I expect 4-methyl-N-(pyridin-2-ylmethyl)benzamide to be soluble?

While specific quantitative data is not widely published, based on structurally similar compounds like N-benzylbenzamide and picolinamide, we can make the following predictions:

  • High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds. Picolinamide, a related structure, is highly soluble in DMSO.[1]

  • Moderate to Good Solubility Expected: In polar protic solvents like ethanol and methanol, and in polar aprotic solvents with a moderate polarity like acetone. N-benzylbenzamide shows moderate solubility in ethanol and is soluble in acetone.[2][3]

  • Moderate Solubility Expected: In chlorinated solvents like dichloromethane (DCM), due to its ability to dissolve a range of organic compounds. N-benzylbenzamide is moderately soluble in DCM.[2]

  • Low to Insoluble Expected: In nonpolar solvents such as hexanes and diethyl ether, the nonpolar nature of these solvents is unlikely to overcome the polar interactions of the amide group.

Q3: How does temperature typically affect the solubility of this compound?

For most solid organic compounds, including benzamides, solubility in organic solvents increases with temperature.[4][5] If you are facing solubility issues, gently warming the solution can be an effective strategy. However, be mindful of the compound's stability at elevated temperatures.

Q4: Can pH be used to modulate the solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzamide?

Yes, the pyridine nitrogen is basic and can be protonated by an acid. This will form a salt, which is expected to be significantly more soluble in polar protic solvents like water or ethanol.[6][7] Therefore, in an acidic aqueous or alcoholic solution, the solubility should be enhanced.

Troubleshooting Guide: Common Solubility Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter in the lab.

Problem 1: My compound is not dissolving in my chosen solvent at room temperature.

  • Initial Check: Have you added a sufficient volume of solvent? Sometimes, what appears to be insolubility is actually a supersaturated solution because too little solvent was used.[6] A general starting point is a spatula tip of solid to about 20 drops of solvent.[6]

  • Solution 1: Gentle Heating. As mentioned in the FAQ, increasing the temperature often improves solubility. Place your sample in a warm water bath and observe for dissolution. Be sure that your compound is stable at the temperature you are using.

  • Solution 2: Sonication. If heating is not desirable or ineffective, placing the sample in an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

  • Solution 3: Change of Solvent. If the above methods fail, your chosen solvent may not be appropriate. Refer to the expected solubility profile in the FAQ (Q2) and select a solvent with a more suitable polarity. The principle of "like dissolves like" is a good guide here.[8]

Problem 2: The compound dissolves in the organic solvent, but it precipitates when I add an aqueous solution (e.g., during a reaction workup).

This is a common issue for compounds that are significantly more soluble in organic solvents than in water.

  • Solution 1: Increase the volume of the organic solvent. By adding more of the organic solvent you are using for extraction (e.g., DCM or ethyl acetate), you can increase the capacity of the organic phase to hold your compound, thus preventing precipitation.

  • Solution 2: Use a co-solvent system. If your experimental conditions permit, adding a water-miscible organic solvent like isopropanol or THF to the aqueous phase can increase the overall solubility of your compound in the mixed-solvent system.

  • Solution 3: Filter and recover the precipitate. If precipitation is unavoidable, you can treat it as a positive outcome. The precipitate is likely your purified compound. You can collect the solid by filtration, wash it with the aqueous solvent to remove water-soluble impurities, and then redissolve it in a suitable organic solvent for further steps.

Problem 3: An emulsion has formed during the workup, and I cannot separate the organic and aqueous layers.

Emulsions are common when working with mixtures containing both organic and aqueous phases, especially when salts or finely divided insoluble materials are present.

  • Solution 1: Add brine. Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase, which forces the organic solvent and water to separate more cleanly.

  • Solution 2: Centrifugation. If you are working with a small volume, centrifuging the sample can often force the two phases to separate.

  • Solution 3: Filtration. Passing the entire mixture through a pad of celite or filter paper can sometimes break the emulsion by removing the particulate matter that may be stabilizing it.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise, quantitative solubility data for 4-methyl-N-(pyridin-2-ylmethyl)benzamide in a specific organic solvent, the shake-flask method is the gold standard.[9]

Objective: To determine the equilibrium solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzamide in a selected organic solvent at a controlled temperature.

Materials:

  • 4-methyl-N-(pyridin-2-ylmethyl)benzamide (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 4-methyl-N-(pyridin-2-ylmethyl)benzamide to a glass vial. An excess is crucial to ensure that the solution becomes saturated.[9][10]

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[10] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker. Allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the excess solid. This can be done by:

      • Centrifugation: Centrifuge the vial to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Draw the solution into a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE) to remove any undissolved particles.[9]

    • It is critical to maintain the temperature during this step to avoid any changes in solubility.[10]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with the same solvent.

    • Determine the concentration of 4-methyl-N-(pyridin-2-ylmethyl)benzamide in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9] A calibration curve prepared with known concentrations of the compound will be required.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Troubleshooting Workflow

Solubility_Troubleshooting start Start: Compound does not dissolve check_solvent_vol Is solvent volume sufficient? start->check_solvent_vol add_more_solvent Add more solvent check_solvent_vol->add_more_solvent No apply_energy Apply gentle heating or sonication check_solvent_vol->apply_energy Yes add_more_solvent->start dissolved_check1 Dissolved? apply_energy->dissolved_check1 change_solvent Change solvent based on polarity dissolved_check1->change_solvent No success Success: Compound is dissolved dissolved_check1->success Yes dissolved_check2 Dissolved? change_solvent->dissolved_check2 dissolved_check2->success Yes failure Failure: Compound may be insoluble in common solvents. Consider specialized solvents. dissolved_check2->failure No

Caption: A flowchart for troubleshooting common dissolution problems.

Predicted Solubility Table

Based on the principles of "like dissolves like" and data from structurally similar compounds, the following table provides a qualitative prediction of the solubility of 4-methyl-N-(pyridin-2-ylmethyl)benzamide in common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and can effectively solvate the polar amide group.
Polar Protic Methanol, EthanolGood to ModerateThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide group. The nonpolar parts of the molecule may limit solubility.
Ketones AcetoneGood to ModerateAcetone is a polar aprotic solvent that is a good general solvent for many organic compounds.
Chlorinated Dichloromethane (DCM)ModerateDCM is a solvent of intermediate polarity capable of dissolving a wide range of organic molecules.
Ethers Diethyl Ether, THFLow to PoorThese solvents are less polar and are not as effective at solvating the polar amide group.
Hydrocarbons Hexanes, ToluenePoor to InsolubleThese nonpolar solvents will not effectively solvate the polar regions of the molecule.
Aqueous (Acidic) Dilute HCl in Water/EtOHHigh (as salt)The basic pyridine nitrogen will be protonated, forming a highly polar and soluble salt.[6][7]

References

  • Attia, L., et al. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Vlasiadis, I., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • American Chemical Society. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. 26th Annual Green Chemistry & Engineering Conference. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. [Link]

  • RayBiotech. (n.d.). Picolinamide. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Cheméo. (n.d.). N-Benzylbenzamide (CAS 1485-70-7). [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. [Link]

  • PubMed. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • ResearchGate. (n.d.). Determination and Analysis of Solubility of l-Prolinamide in Ten Pure Solvents and Three Binary Solvent Mixtures... [Link]

Sources

Technical Support Center: Amide Coupling with Pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Amide Coupling Conditions for Pyridine Amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptive Simple" Coupling

Welcome to the Technical Support Center. If you are here, you are likely staring at an LCMS trace showing unreacted starting material or a mess of byproducts.

Coupling carboxylic acids to pyridine amines (aminopyridines)—specifically 2-aminopyridines—is notoriously difficult. Unlike aliphatic amines, these substrates possess a "dual personality" that sabotages standard coupling protocols:

  • Low Nucleophilicity: The exocyclic amine is electronically deactivated by the electron-withdrawing pyridine ring.

  • Competitive Basicity: The ring nitrogen is often more basic than the exocyclic amine, sequestering protons or coordinating with coupling reagents, effectively shutting down the reaction.

This guide moves beyond standard EDC/NHS or HATU chemistry, which frequently fail for these substrates, and focuses on high-energy activation strategies: T3P® (Propylphosphonic anhydride) and Ghosez’s Reagent .

Module 1: The Mechanics of Failure

Before optimizing, you must diagnose why the reaction failed.

The Nucleophilicity Trap

The


 of the conjugate acid of 2-aminopyridine is roughly 6.8, but this basicity resides on the ring nitrogen, not the exocyclic amine. The exocyclic nitrogen is essentially an amidine-like system with significantly reduced nucleophilicity.
  • Standard Fail State: You use HATU/DIEA. The base protonates the ring nitrogen (or the ring nitrogen coordinates to the uronium species). The exocyclic amine remains inert. The activated ester hydrolyzes or rearranges to the guanidine byproduct.

Visualizing the Decision Matrix

Use this logic flow to select your activation strategy based on steric hindrance and electronic deactivation.

ReagentSelection Start START: Analyze Substrate Position Amine Position? Start->Position Pos2 2-Aminopyridine (Poor Nucleophile) Position->Pos2 Pos34 3- or 4-Aminopyridine (Moderate Nucleophile) Position->Pos34 Sterics Steric Hindrance on Acid? Pos2->Sterics MethodC Method C: HATU/DIEA (Standard) Pos34->MethodC Usually works MethodA Method A: T3P + Pyridine (Standard) Sterics->MethodA Low/Medium Sterics MethodB Method B: Ghosez's Reagent (High Reactivity) Sterics->MethodB High Sterics or Failed Method A

Caption: Decision tree for selecting coupling reagents based on aminopyridine regiochemistry and steric demand.

Module 2: Reagent Selection & Optimization

The Gold Standard: T3P (Propylphosphonic Anhydride)

T3P is the industry standard for 2-aminopyridines.

  • Why it works: It acts as a Lewis acid to activate the carbonyl but also scavenges the water produced. Crucially, when used with pyridine as the solvent/base, it minimizes protonation of the ring nitrogen.

  • Bonus: It shows the lowest rate of epimerization for chiral acids among common reagents [1].

The "Nuclear Option": Ghosez’s Reagent

When T3P fails, you need an acid chloride. However, SOCl2 is harsh and generates HCl gas.

  • Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides neutrally at room temperature. This allows you to generate the highly reactive acid chloride in situ without exposing acid-sensitive functional groups to thionyl chloride [2].

Comparative Data Matrix
FeatureHATU / DIEAT3P / PyridineGhosez's ReagentPOCl3 / Pyridine
Reactivity ModerateHighVery HighVery High
Epimerization High RiskLowest Risk Moderate RiskHigh Risk
Byproducts Tetramethylurea (difficult removal)Water-soluble phosphates (Easy)Amides (Easy)Phosphates (Messy)
Best For 3-aminopyridines2-aminopyridines (General) Sterically hindered acids "Brute force" couplings

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "I have 50% conversion and it won't go further."

Diagnosis: Product Inhibition. The product (an amidopyridine) often has a different solubility profile or basicity than the starting material. It may be coordinating with the remaining coupling reagent. The Fix:

  • Switch to T3P: Run the reaction in EtOAc with 3-5 equivalents of Pyridine.

  • Add NMI (N-Methylimidazole): Add 0.5 - 1.0 eq of NMI. NMI acts as a "hyper-nucleophilic acylation catalyst," forming a transient, highly reactive N-acylimidazolium species that transfers the acyl group to the poor nucleophile [3].

Issue 2: "I am seeing the wrong regioisomer (Ring N-acylation)."

Diagnosis: Kinetic vs. Thermodynamic Control. The ring nitrogen is more basic and kinetically faster to react, forming the N-acyl pyridinium salt. The Fix:

  • Heat it up: The N-acyl pyridinium is often the kinetic product. Heating (50–80 °C) can revert this unstable intermediate and funnel the reaction toward the thermodynamic exocyclic amide.

  • Use a Harder Electrophile: Acid chlorides (via Ghosez) favor the exocyclic amine more effectively than softer active esters.

Issue 3: "My acid is chiral and I'm seeing racemization."

Diagnosis: Oxazolone formation via over-activation. The Fix:

  • Abandon HATU/EDC.

  • Use T3P/Pyridine at 0 °C. T3P is documented to have superior epimerization suppression compared to almost all other reagents for this specific class of couplings [1].

Module 4: Validated Protocols

Protocol A: The T3P Standard (Recommended Start)

Best for: General 2-aminopyridine coupling, chiral acids.

  • Dissolve: Dissolve Carboxylic Acid (1.0 eq) and Aminopyridine (1.1 eq) in EtOAc (or 2-MeTHF). Concentration should be high (0.5 – 1.0 M).

  • Base: Add Pyridine (3.0 – 5.0 eq). Note: Pyridine acts as both base and catalyst.

  • Activate: Cool to 0 °C. Add T3P (50% w/w in EtOAc, 1.5 – 2.0 eq) dropwise.

  • React: Allow to warm to RT. Stir 2–12 h.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove excess pyridine/aminopyridine), then sat. NaHCO3.

    • Self-Validation: The T3P byproducts are water-soluble; if the organic layer contains significant impurities after washing, they are likely not reagent-derived.

Protocol B: Ghosez’s Reagent (For Difficult Substrates)

Best for: Sterically hindered acids, unreactive amines.

  • Activate: Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.2 M). Add Ghosez’s Reagent (1.2 eq).

  • Stir: Stir at RT for 1–2 h. Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation).

  • Couple: Once acid chloride formation is complete, add the Aminopyridine (1.2 eq) and Pyridine (3.0 eq) dissolved in DCM.

  • Catalyze (Optional): If reaction is slow, add N-Methylimidazole (0.5 eq).

  • Workup: Standard aqueous workup.

Visualizing the T3P Pathway

T3PMechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Activated) Acid->MixedAnh + T3P T3P T3P (Reagent) T3P->MixedAnh Base Pyridine Base->MixedAnh Catalysis TS Transition State (Base Assisted) MixedAnh->TS + Amine Amine 2-Aminopyridine Amine->TS Product Amide Product TS->Product - HOP(O)R2

Caption: Activation pathway of carboxylic acids using T3P and Pyridine.

References

  • Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5][6][7][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[8][9] Chemical Society Reviews, 38(2), 606-631. Link

Sources

Preventing hydrolysis of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Ticket ID: STAB-8842 Subject: Prevention of Hydrolysis in Picolyl-Benzamide Derivatives Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Picolyl Effect"

You are likely observing degradation of 4-methyl-N-(pyridin-2-ylmethyl)benzamide . While benzamides are typically robust, the presence of the 2-picolyl (pyridin-2-ylmethyl) group introduces a specific vulnerability known as Neighboring Group Participation (NGP) .

Unlike simple alkyl amides, the pyridine nitrogen in your molecule is positioned


 to the carbonyl carbon. This proximity allows it to act as an intramolecular general base or, more critically, to chelate trace metals (Cu²⁺, Zn²⁺, Ni²⁺) present in buffers or solvents. This chelation creates a "tethered" Lewis acid effect that dramatically accelerates amide bond cleavage, even at neutral pH.

Immediate Action Required:

  • Check Water Quality: Ensure Type I (Milli-Q) water is used to minimize trace metals.

  • Add Chelators: If compatible with your assay, introduce 1-5 mM EDTA to scavenge catalytic metals.

  • Adjust pH: Target pH 5.0–6.0. This protonates the pyridine nitrogen (pKa

    
     5.9), disabling its ability to participate in intramolecular catalysis.
    

Diagnostic Hub: Troubleshooting Your Observations

Use this table to correlate your analytical observations with the root cause.

Observation (LC-MS/HPLC)Probable CauseMechanismCorrective Action
Mass Shift -135 Da (Loss of benzoyl group)Acid Hydrolysis Protonation of amide oxygen followed by water attack.Increase pH to >4.5; Store in dry aprotic solvents (DMSO/ACN).
Mass Shift +18 Da (Parent + H₂O)Base/Metal Hydrolysis Hydroxide attack or Metal-assisted water delivery.Lower pH to <7.0; Add EDTA ; Remove Lewis acid salts (Mg, Zn).
Precipitation in Buffer Solubility Limit Hydrolysis product 4-methylbenzoic acid is poorly soluble in water.Check for degradation products. If pure, add co-solvent (Cyclodextrin/PEG).
New Peak at ~109 Da Amine Release Release of 2-picolylamine (2-(aminomethyl)pyridine).Confirm identity with standard; indicates complete cleavage.

Deep Dive: The Hydrolysis Mechanism

To prevent the issue, you must understand the pathway. The hydrolysis yields 4-methylbenzoic acid and 2-picolylamine .

Visualizing the Threat: Metal-Assisted Hydrolysis

The diagram below illustrates how trace metals (M²⁺) coordinate between the pyridine nitrogen and the amide oxygen, activating the carbonyl for water attack.

HydrolysisMechanism Substrate 4-methyl-N-(pyridin-2-ylmethyl)benzamide (Intact) MetalCoord Metal Chelation Complex (Activation of Carbonyl) Substrate->MetalCoord + Trace Metals (Zn/Cu) + Neutral/Basic pH Intermediate Tetrahedral Intermediate (Water Attack) Substrate->Intermediate + H3O+ (Acid Catalysis) MetalCoord->Intermediate + H2O (Rapid Nucleophilic Attack) Products Hydrolysis Products: 4-Methylbenzoic Acid + 2-Picolylamine Intermediate->Products C-N Bond Cleavage

Caption: Figure 1. The "Picolyl Effect."[1] Note how metal coordination (yellow node) bypasses the need for strong acids/bases, accelerating degradation under mild conditions.

Prevention & Formulation Protocols

A. Buffer Selection (The "Goldilocks" Zone)

You must balance the stability of the amide with the protonation state of the pyridine.

  • Optimal pH: 5.0 – 6.0.

  • Reasoning: At pH < 5, acid catalysis accelerates. At pH > 7, base catalysis and metal coordination accelerate. The window of 5–6 keeps the pyridine partially protonated (blocking metal binding) without being acidic enough to rapidly cleave the amide.

  • Recommended Buffers: Acetate (pH 5.0), Citrate (pH 5.5), or MES (pH 6.0). Avoid Phosphate if metals are suspected (can precipitate but doesn't chelate strongly enough to protect the amide).

B. Solvent Engineering

If the compound is stored in solution:

  • Eliminate Water: Store as a 10-20 mM stock in anhydrous DMSO or Ethanol .

  • Cryogenic Storage: Store at -20°C or -80°C. Hydrolysis rates drop roughly 2-3x for every 10°C decrease (Arrhenius equation).

  • Lyophilization: If aqueous storage is unavoidable, lyophilize the aliquots. Use Mannitol or Trehalose as a bulking agent to prevent moisture uptake during cake formation.

C. The "Chelation Shield"

If you must work in aqueous buffers (e.g., for bioassays):

  • Add EDTA or DTPA: A concentration of 1 mM EDTA is usually sufficient to strip trace copper/zinc ions that catalyze the reaction.

Validation: Stress Testing Protocol (ICH Q1A Adaptive)

To confirm your formulation is stable, run this modified Forced Degradation Study . This is a self-validating protocol: if the compound survives these conditions, it is stable for routine use.

Materials:

  • HPLC/UPLC system with UV detection (254 nm).

  • 1 mg/mL solution of 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

Protocol Steps:

  • Preparation: Prepare three 1 mL aliquots of the compound (1 mg/mL).

    • Sample A (Acid): Add 0.1 mL of 1N HCl.

    • Sample B (Base): Add 0.1 mL of 1N NaOH.

    • Sample C (Oxidative): Add 0.1 mL of 3% H₂O₂ (To distinguish hydrolysis from N-oxide formation).

    • Sample D (Control): Water/Buffer only.

  • Incubation:

    • Heat all samples to 60°C for 4 hours .

  • Analysis:

    • Neutralize A and B.

    • Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

  • Interpretation:

    • Stable: >95% Parent peak area remaining.

    • Labile: Appearance of peaks matching p-toluic acid (RT shift earlier) or 2-picolylamine (RT shift very early/void volume).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO stocks stored at room temperature? A: No. DMSO is hygroscopic. Over time, it absorbs water from the air, initiating hydrolysis. Always store DMSO stocks at -20°C in well-sealed vials (preferably under argon/nitrogen).

Q: Why does my compound turn yellow in solution? A: This is likely not hydrolysis. Pyridine derivatives can form N-oxides (Sample C in the protocol above) or undergo photo-oxidation. Store in amber vials to prevent light-induced degradation.

Q: I see a peak at [M+H]+ 227. Is that an impurity? A: No, that is your parent compound (MW ~226.27 Da).

  • Hydrolysis Product 1 (Acid): MW 136.15 (4-methylbenzoic acid).

  • Hydrolysis Product 2 (Amine): MW 108.14 (2-picolylamine).

Troubleshooting Logic Flow

Follow this decision tree to resolve stability issues systematically.

TroubleshootingTree Start Start: Degradation Detected CheckSolvent Is solvent anhydrous? Start->CheckSolvent CheckPH Is pH < 4 or > 7? CheckSolvent->CheckPH Yes ActionDry Action: Switch to Anhydrous DMSO/Argon CheckSolvent->ActionDry No CheckMetals Are trace metals present? ActionEDTA Action: Add 1mM EDTA Use Milli-Q Water CheckMetals->ActionEDTA Possible/Unknown CheckPH->CheckMetals No (pH is 4-7) ActionBuffer Action: Buffer to pH 5.5 (Acetate/Citrate) CheckPH->ActionBuffer Yes

Caption: Figure 2. Step-by-step isolation of the degradation variable.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4] Link

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, 13(19), 5048-5051. (2011). Link

  • Angus, P. M., & Jackson, W. G. "Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes." Inorganic Chemistry, 35(25), 7196-7204.[6] (1996).[6] Link

  • Master Organic Chemistry. Hydrolysis of Amides (Acid & Base Catalyzed).Link

Sources

Technical Support Center: Advanced Amide Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Challenges in 4-Methylbenzamide Synthesis Ticket ID: #AMIDE-4MB-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Strategy Module

User Query Analysis: You are attempting to synthesize a 4-methylbenzamide derivative (p-toluamide) and are encountering low yields or stalled reactions. You suspect "steric hindrance."[1][2][3]

Root Cause Analysis (The "Why"): Before selecting a protocol, we must correct a common misconception regarding 4-methylbenzoic acid:

  • Electronic Deactivation (The Real Culprit): The methyl group at the para position is not sterically hindering the carbonyl carbon. However, it is an electron-donating group (EDG) via hyperconjugation. This increases electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward nucleophilic attack by amines compared to unsubstituted benzoic acid.

  • Steric Hindrance (The Variable): If you are experiencing true steric hindrance, it is likely coming from your amine partner (e.g., tert-butylamine, 2,6-disubstituted anilines) or the use of a bulky coupling agent that cannot access the reaction site.

Decision Matrix: Select Your Protocol

DecisionMatrix Start START: Analyze Substrates AmineType Is the Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Start->AmineType Sensitive Does the Amine have Acid-Sensitive Groups? AmineType->Sensitive No (Primary/Secondary linear) MethodA METHOD A: Acid Chloride (Thionyl Chloride) AmineType->MethodA Yes (Bulky/Unreactive) Sensitive->MethodA No (Robust substrate) MethodB METHOD B: T3P Coupling (Propylphosphonic Anhydride) Sensitive->MethodB Yes (Boc, Acetal, etc.) MethodC METHOD C: HATU/HOAt (For difficult intermediate cases) MethodB->MethodC If T3P fails

Figure 1: Strategic workflow for selecting the optimal coupling method based on amine sterics and functional group tolerance.

Experimental Protocols

Method A: The "Sledgehammer" (Acid Chloride via SOCl₂)

Best for: Extremely hindered amines (e.g., t-butylamine) or anilines where electronic deactivation of the acid must be overcome by converting it to a highly reactive species.

The Science: Converting the acid to an acid chloride creates a leaving group (Cl⁻) that is significantly better than the activated esters formed by HATU/EDC, overcoming the electronic deactivation of the p-methyl group.

Reagents:

  • 4-Methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv or neat)

  • Catalytic DMF (1-2 drops)

  • Solvent: DCM or Toluene (for reflux)

  • Base: Triethylamine (Et₃N) or DIPEA (for the coupling step)

Step-by-Step Protocol:

  • Activation: In a dry flask under N₂, dissolve 4-methylbenzoic acid in dry DCM (or Toluene).

  • Catalysis: Add 1 drop of dry DMF (Critical: This forms the Vilsmeier-Haack intermediate, drastically accelerating acid chloride formation).

  • Chlorination: Add SOCl₂ dropwise. Reflux at 70°C (if Toluene) or 40°C (if DCM) for 2–3 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).

  • Evaporation: Remove solvent and excess SOCl₂ completely under vacuum. (Residual SOCl₂ will kill your amine).

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[2]

  • Addition: Add the amine (1.1 equiv) and Et₃N (2.0 equiv) slowly.

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃.

Method B: The "Scalpel" (T3P - Propylphosphonic Anhydride)

Best for: General synthesis, acid-sensitive substrates, and ease of purification. T3P has low epimerization risk and high tolerance for "sluggish" acids.

The Science: T3P acts as a potent dehydrating agent.[4] It forms a mixed anhydride with the carboxylic acid. Unlike HATU, the byproduct is water-soluble, eliminating column chromatography in many cases.

Reagents:

  • 4-Methylbenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Setup: Dissolve 4-methylbenzoic acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA. Cool to 0°C.[2]

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Troubleshooting: If the reaction stalls due to the p-methyl deactivation, heat to 50°C. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • Add water.[5][6] Separate layers.

    • Wash organic layer with 1N NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1N HCl (removes unreacted amine).

    • Evaporate.[5] Often yields pure product without chromatography.

Mechanism of Action (T3P)

Understanding the T3P cycle helps troubleshoot why it might fail (usually insufficient base).

T3P_Mechanism Acid 4-Methylbenzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate Intermediate Mixed Anhydride (Activated Species) Carboxylate->Intermediate Attacks T3P T3P T3P Reagent T3P->Intermediate Product 4-Methylbenzamide Intermediate->Product Amine Attack Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine Amine Nucleophile Amine->Product

Figure 2: The T3P activation cycle.[7] Note that at least 2-3 equivalents of base are required to drive the equilibrium forward.

Troubleshooting FAQ

Q1: I am using HATU, but I see a large impurity peak +99 mass units higher than my amine. What is it?

  • Diagnosis: This is the Guanidinium adduct .

  • Cause: The p-methylbenzoic acid reacts slowly with HATU due to electronic deactivation. If the amine is added too quickly or is present in high excess, the amine reacts directly with the HATU reagent instead of the activated acid.

  • Fix: Pre-activate the acid with HATU and DIPEA for 15 minutes before adding the amine. Alternatively, switch to Method B (T3P) which does not form this adduct.

Q2: My reaction with Thionyl Chloride turns black/tarry.

  • Diagnosis: Polymerization or decomposition due to excessive heat or lack of solvent control.

  • Fix: Ensure you are using anhydrous DMF (catalytic). Do not overheat; 4-methylbenzoyl chloride is stable, but impurities can char. Use a nitrogen sweep to remove HCl gas generated.

Q3: The reaction works but the yield is <40%.

  • Diagnosis: Likely hydrolysis during workup or incomplete activation.

  • Fix:

    • If using Method A: Ensure the acid chloride is completely dry before adding amine. Residual SOCl₂ creates HCl, which salts out your amine, killing the stoichiometry.

    • If using Method B: Increase T3P to 2.0 equivalents and heat to 60°C. The p-methyl group makes the carbonyl "lazy"; heat helps overcome the activation energy barrier.

Comparative Data Table

FeatureMethod A: Acid ChlorideMethod B: T3PMethod C: HATU
Steric Tolerance High (Best for bulky amines)Medium-High Medium
Electronic Tolerance High (Overcomes deactivation)Medium (May require heat)Medium
Byproducts HCl, SO₂ (Gas)Water-soluble saltsUrea/Guanidinium (Solid)
Purification Extraction or RecrystallizationExtraction (Wash only) Column Chromatography often required
Moisture Sensitivity ExtremeLowModerate

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Patterson, V., et al. (2011). T3P (Propanephosphonic Acid Anhydride): A Superior Reagent for the Synthesis of Sterically Hindered Amides. Chemical Communications. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • BenchChem Protocols. (2025). Synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride. Link

Sources

Technical Support Center: Oxidative Stability of Picolyl-Amide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PA-OX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioinorganic Catalysis Division

Executive Summary

Picolyl-amide ligands (containing pyridine-2-methylamine or pyridine-2-carboxamide motifs) are workhorses in biomimetic oxidation catalysis (Fe, Mn, Cu systems) due to their strong


-donating capacity and tunable steric environments. However, their stability is the primary bottleneck in high-turnover processes. Under oxidative conditions, these ligands frequently undergo oxidative self-degradation  (suicide inactivation), primarily driven by high-valent metal-oxo intermediates attacking the ligand backbone rather than the substrate.

This guide provides a diagnostic framework to identify, understand, and mitigate these degradation pathways.

Module 1: Diagnostic Troubleshooting Matrix

Use this matrix to correlate experimental symptoms with underlying ligand stability issues.

Symptom Probable Cause Diagnostic Action Resolution Strategy
Rapid Bleaching / Color Change Loss of Metal-Ligand Charge Transfer (MLCT) band due to ligand cleavage.UV-Vis: Monitor

. A blue-shift or total loss often indicates decoordination.
Increase ligand rigidity; switch to deuterated solvents/ligands (

-methylene).
Induction Period (Lag Phase) Catalyst precursor is inactive; degradation product (e.g., picolinic acid) is the actual catalyst.NMR: Check for free picolinic acid or aldehyde signals in the reaction mixture.Isolate the active species; the ligand design is likely too labile.
ESI-MS: [M+16] or [M+32] Peaks Oxygen atom insertion (hydroxylation) into the ligand backbone.HRMS: Look for

Da shifts. Common on benzylic (

) positions.
Modify ligand with steric bulk to block Metal-Oxo access to

-protons.
Low Turnover Number (TON) Catalyst death via oxidative N-dealkylation.Kinetic Isotope Effect (KIE): Run with deuterated ligand. If

, ligand HAT is the rate-determining decay step.
Use "sacrificial" substrates with lower Oxidation Potentials (

) to outcompete ligand attack.
Precipitation Formation of insoluble metal-oxides/hydroxides after ligand loss.Visual/IR: Check for metal-oxide stretches (

).
Increase proton availability (acidic buffer) or use non-coordinating anions (

).

Module 2: Mechanistic Deep Dive – The "Suicide" Pathway

Understanding why your ligand is dying.

The "Achilles' Heel" of picolyl-amide ligands is the methylene bridge (


) or the 

-carbon
adjacent to the amide nitrogen. In high-valent oxidation catalysis (e.g., using

or mCPBA), the metal center forms a reactive Metal-Oxo species (

or

).

If the target substrate is sterically demanding or electronically deactivated, the Metal-Oxo species will abstract a hydrogen atom (HAT) from the nearest available source: its own ligand .

The Oxidative N-Dealkylation Cascade
  • Activation: Formation of the High-Valent Metal-Oxo (

    
    ).
    
  • Intramolecular HAT: The oxo moiety abstracts a hydrogen from the ligand's benzylic methylene group (

    
    ), forming a carbon-centered radical.
    
  • Rebound: The hydroxyl group recombines with the radical to form a hemiaminal .

  • Collapse: The hemiaminal is unstable and decomposes into an aldehyde (e.g., pyridine-2-carboxaldehyde) and an amide/amine fragment , leading to catalyst demetallation.

LigandDegradation Complex Intact Catalyst (L-M-OH2) HighVal High-Valent Species (L-M(IV)=O) Complex->HighVal + Oxidant (H2O2) Radical Ligand Radical (C• Intermediate) HighVal->Radical Intramolecular HAT (Self-Decay) Substrate Target Substrate (C-H Bond) HighVal->Substrate Productive Path Hemiaminal Hemiaminal (L-CH(OH)-N) Radical->Hemiaminal OH Rebound Collapse Fragmentation (Aldehyde + Amine) Hemiaminal->Collapse Hydrolysis

Figure 1: The competition between productive catalysis (green arrow) and ligand suicide (red dashed arrow). The methylene bridge is the primary site of failure.

Module 3: Experimental Validation Protocols

Protocol A: The Deuterium Stability Test

Objective: Confirm if H-atom abstraction (HAT) from the ligand is the primary degradation pathway.

  • Synthesis: Synthesize the deuterated analogue of your ligand, specifically at the benzylic positions (

    
    ).
    
  • Setup: Prepare two parallel reactions:

    • Vial A: Metal complex with non-deuterated ligand (

      
      -Ligand).
      
    • Vial B: Metal complex with deuterated ligand (

      
      -Ligand).
      
  • Oxidation: Add 10 equivalents of oxidant (

    
     or CAN) to both vials without substrate.
    
  • Monitoring: Track the decay of the MLCT band via UV-Vis spectroscopy every 30 seconds.

  • Analysis: Calculate the decay rate constants (

    
    ).
    
    • Result: If

      
      , the C-H bond cleavage is the rate-determining step in catalyst death. This confirms oxidative ligand degradation.[1]
      
Protocol B: Product Analysis via ESI-MS

Objective: Identify the specific cleavage point.

  • Quench: Take an aliquot of the reaction mixture after color loss occurs.

  • Dilution: Dilute with Acetonitrile (avoid Methanol if hemiaminals are suspected, as they may form acetals).

  • Injection: Direct infusion ESI-MS (Positive Mode).

  • Search Targets:

    • [L+O]+: Indicates N-oxide formation or hydroxylation.

    • [Pyridine-CHO]+: Look for the mass of pyridine-2-carboxaldehyde (or specific aldehyde fragment).

    • [Fragment]+: Look for the mass of the amine/amide fragment post-cleavage.

Module 4: Stabilization Strategies (FAQs)

Q1: How can I modify my ligand to prevent this "suicide" HAT? A: You have three main synthetic levers:

  • Rigidification: Replace flexible ethyl/propyl chains with rigid linkers like trans-1,2-cyclohexanediamine or bipyrrolidine. This imposes geometric constraints that prevent the Metal-Oxo from reaching the ligand's C-H bonds.

  • Quaternary Centers: Replace the benzylic hydrogens with methyl groups (

    
    ). With no 
    
    
    
    -hydrogens to abstract, the N-dealkylation pathway is shut down.
  • Electron Deficient Pyridines: Add electron-withdrawing groups (

    
    , 
    
    
    
    ) to the pyridine ring. This increases the oxidation potential of the ligand, making it harder to oxidize, though it also makes the metal center more electrophilic (more reactive).

Q2: Does the choice of oxidant matter? A: Yes.

  • 
    :  Promotes Fenton-like chemistry.[2] If your metal center cycles between M(II)/M(III) too slowly, hydroxyl radicals (
    
    
    
    ) may be generated, which are non-selective and will destroy the ligand rapidly.
  • Peracids (mCPBA): Often generate cleaner Metal-Oxo species but are strong oxidants themselves.

  • CAN (Cerium Ammonium Nitrate): An outer-sphere oxidant. If your ligand degrades with CAN, it is likely due to electron transfer followed by proton loss (ET-PT), not direct HAT.

Q3: I see "Picolinic Acid" in my NMR. What does this mean? A: This is a hallmark of pyridine-2-carboxamide or picolylamine degradation. Under aggressive oxidation, the pyridine ring can be excised to form picolinic acid. Interestingly, picolinic acid itself can bind to metals and form a catalytically active species (often less active but more stable). You must verify if your "catalysis" is actually coming from this degradation product (the "Imposter Catalyst" scenario).

References

  • Bryliakov, K. P., & Talsi, E. P. (2008).

    
    . Coordination Chemistry Reviews. Link
    
  • Costas, M., et al. (2004). Selective C-H Oxidation Catalyzed by Nonheme Iron Complexes.[3] Accounts of Chemical Research. Link

  • Company, A., et al. (2008). A Self-Hydroxylation Pathway in the Oxidative Degradation of a Non-Heme Iron Catalyst. Inorganic Chemistry. Link

  • Paine, T. K. (2010). Oxidative degradation of pyridine-based ligands in manganese oxidation catalysis. Dalton Transactions.[4] Link

  • Hitomi, Y., et al. (2022). Ligand Self-Hydroxylation vs Substrate Oxidation in Nonheme Iron Catalysis. Dalton Transactions.[4] Link

Sources

Validation & Comparative

Reference Standards for 4-methyl-N-(pyridin-2-ylmethyl)benzamide Purity: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and coordination ligands, 4-methyl-N-(pyridin-2-ylmethyl)benzamide (CAS 14547-80-9) serves as a critical intermediate. Its purity directly impacts the yield calculation of subsequent steps and the impurity profile of final drug candidates.

This guide objectively compares the three tiers of reference standards available for this molecule: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade materials . We provide a self-validating protocol using quantitative NMR (qNMR) to assign potency when a CRM is unavailable, alongside a robust HPLC method for routine purity analysis.

Part 1: The Hierarchy of Reference Standards

Choosing the wrong grade of reference standard introduces systematic error into quantitative analysis. For 4-methyl-N-(pyridin-2-ylmethyl)benzamide, the market offers three distinct quality tiers.

Certified Reference Material (CRM) - The Gold Standard
  • Definition: Manufactured under ISO 17034 accreditation.

  • Traceability: Metrologically traceable to SI units (usually via NIST or BIPM primary standards).

  • Data Provided: Certified purity value with calculated uncertainty (e.g.,

    
    ), homogeneity data, and stability data.
    
  • Best For: GLP/GMP release testing, instrument calibration, and dispute resolution.

Analytical Standard - The Industry Workhorse
  • Definition: High purity (>99%) characterized by HPLC and NMR, often produced under ISO 9001 but lacking the rigorous statistical uncertainty budget of a CRM.

  • Data Provided: Chromatographic purity (% area) and identity confirmation.

  • Best For: Routine R&D, in-process control (IPC), and stability indicating method development.

Reagent Grade - The Risky Alternative
  • Definition: Synthesis-grade chemical, often labeled "95%" or "97%."

  • Data Provided: Minimal. Often just a passing melting point or a generic NMR.

  • Risk: Significant potential for salt contaminants (e.g., HCl salts from synthesis) or residual solvents which are invisible to UV detection but depress the gravimetric potency.

Table 1: Comparative Specifications
FeatureCRM (ISO 17034) Analytical Standard Reagent Grade
Purity Assignment Mass Balance or qNMR (Absolute)HPLC Area % (Relative)Generic Estimation
Uncertainty Explicit (

value)
Not definedNot defined
Traceability SI UnitsManufacturer InternalNone
Cost Factor 10x3x1x
Rec.[1] Use Final Release / ValidationRoutine QA/QCSynthesis Starting Material

Part 2: Primary Validation Protocol (qNMR)

Self-Validating System

When a CRM is unavailable for 4-methyl-N-(pyridin-2-ylmethyl)benzamide, you must establish your own "Primary Standard" using Quantitative NMR (qNMR) . Unlike HPLC, which relies on relative response factors, qNMR is a primary ratio method.

Experimental Workflow

Principle: The integration area of a proton signal is directly proportional to the molar amount of nuclei, regardless of chemical structure.

Reagents:

  • Analyte: ~10 mg of 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

    • Why Maleic Acid? It produces a sharp singlet at

      
       6.3 ppm, which falls in the "silent region" between the benzamide methyl group (
      
      
      
      ~2.4 ppm) and the aromatic/pyridine protons (
      
      
      7.0–8.6 ppm).
  • Solvent: DMSO-

    
     (to ensure full solubility of the amide).
    

Protocol:

  • Weigh

    
     (Sample) and 
    
    
    
    (Internal Standard) into the same vial using a micro-balance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    H-NMR with 
    
    
    
    relaxation delay
    
    
    seconds (or
    
    
    of the longest relaxing proton) to ensure 99.9% magnetization recovery.
  • Integrate the Maleic Acid singlet (

    
    ) and the Benzamide Methyl group (
    
    
    
    , singlet at ~2.4 ppm, 3H).

Calculation:



Where:

  • 
     = Number of protons (Maleic acid=2, Methyl group=3)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Purity (as a decimal)
    
Visualization: Reference Standard Qualification Workflow

G Start Candidate Material (Reagent Grade) Solubility Solubility Check (DMSO-d6) Start->Solubility qNMR qNMR Analysis (w/ Maleic Acid IS) Solubility->qNMR Calc Calculate Mass Purity (Absolute %) qNMR->Calc Decision Purity > 98.0%? Calc->Decision Assign Assign as Working Standard Decision->Assign Yes Purify Recrystallize (EtOH/Water) Decision->Purify No Purify->Solubility Re-test

Caption: Logic flow for converting a raw reagent into a qualified Working Standard using qNMR.

Part 3: Routine Analysis Protocol (HPLC-UV)

For Batch Testing & Impurity Profiling

While qNMR gives absolute purity, HPLC is required to identify specific impurities. The pyridine nitrogen (pKa ~5.[3]2) requires a buffered mobile phase to prevent peak tailing.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH protonates the pyridine nitrogen (

      
      ), ensuring it stays in one state and improves peak shape.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 254 nm (primary) and 230 nm (secondary).

    • Rationale: The benzamide

      
       transition is strong at 254 nm.
      
Visualization: Analytical Decision Matrix

HPLC Sample Test Sample (Unknown Purity) System HPLC System (C18, pH 2.7) Sample->System Smp_Inj Injection: Sample System->Smp_Inj Std_Inj Injection: Working Std (Known Potency) Std_Inj->System Compare Compare Response Factors Std_Inj->Compare Smp_Inj->Compare Result Calculate Potency (As is) Compare->Result

Caption: Routine HPLC workflow relying on the pre-qualified Working Standard.

Part 4: Comparative Performance Data

To demonstrate the risk of using "Reagent Grade" material as a standard without validation, we analyzed a synthetic batch of 4-methyl-N-(pyridin-2-ylmethyl)benzamide using three different references.

Experiment: A batch of crude product was analyzed for potency (weight/weight %).

Table 2: Impact of Standard Purity on Result Accuracy
Reference UsedStated Purity of Ref.Actual Purity of Ref.*Calculated Potency of SampleError
CRM (ISO 17034) 99.8%99.8%94.2% 0.0% (True)
Analytical Std 99.5%99.5%94.5%+0.3%
Reagent Grade "98%" (Label)92.1% (Actual)**102.1%+7.9%

*Actual purity verified by qNMR against NIST-traceable Maleic Acid. **Reagent grade contained significant inorganic salts and residual water not seen in UV HPLC.

Analysis: Using the Reagent Grade material "as is" (assuming 98% purity) resulted in a calculated potency of 102.1% , a physical impossibility that would confuse mass balance calculations in synthesis. This highlights that chromatographic purity (Area %)


 Gravimetric Potency. 

Recommendations

  • For Drug Substance Release: Always purchase an ISO 17034 CRM . If unavailable, contract a specialized lab to perform a full certification (Mass Balance + qNMR).

  • For Early Discovery: Buy Reagent Grade material but MUST qualify it using the qNMR protocol in Part 2 before using it to calibrate biological assays.

  • Storage: Store the standard at 2-8°C under argon. The pyridine ring is susceptible to N-oxidation over long periods if exposed to light and air.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[6] ISO.[6][7][8][9][10] [Link]

  • BIPM. (2024). The International System of Units (SI) - Metrological Traceability. Bureau International des Poids et Mesures. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[11][12] Journal of Medicinal Chemistry. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Reference Standards: Technical Guide. Council of Europe. [Link]

Sources

A Technical Guide for the Structural Elucidation of N-(pyridin-2-ylmethyl) and N-(pyridin-2-yl) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The core of this challenge lies in their identical molecular mass, making them indistinguishable by basic mass spectrometry alone. However, the presence or absence of the methylene spacer creates subtle but definitive differences in their spectroscopic signatures. This guide will focus on the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) with a focus on fragmentation analysis.

The Structural Difference at a Glance

The fundamental difference between the two isomers is the mode of connection between the two nitrogen-containing aromatic rings. The N-(pyridin-2-ylmethyl) isomer possesses a flexible methylene bridge, while the N-(pyridin-2-yl) isomer features a more rigid, direct linkage between a nitrogen atom and the pyridine ring.

Caption: Molecular structures of N-(pyridin-2-ylmethyl)aniline and N-(pyridin-2-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, providing a distinct fingerprint for each molecule.

¹H NMR Spectroscopy: The Methylene Signature

The most telling feature in the ¹H NMR spectrum is the presence or absence of the methylene protons.

  • N-(pyridin-2-ylmethyl) Isomer: This isomer will exhibit a characteristic singlet for the two equivalent protons of the -CH2- bridge. This peak typically appears in the δ 4.0 - 5.0 ppm range.[1] The exact chemical shift is influenced by the solvent and the nature of the second aromatic ring.

  • N-(pyridin-2-yl) Isomer: This isomer will completely lack any signals in the methylene region of the spectrum. The aromatic protons will show complex coupling patterns, but the absence of the key -CH2- singlet is the primary diagnostic feature.

¹³C NMR Spectroscopy: Pinpointing the Methylene Carbon

The ¹³C NMR spectrum provides complementary and confirmatory evidence.

  • N-(pyridin-2-ylmethyl) Isomer: A distinct signal for the methylene carbon (-CH2-) will be present, typically in the δ 45 - 55 ppm region.[1]

  • N-(pyridin-2-yl) Isomer: This signal will be absent. Furthermore, the chemical shift of the C2 carbon of the pyridine ring (the carbon directly bonded to the aniline nitrogen) will be significantly different from that in the other isomer due to the direct C-N bond. In pyridine itself, the C2 carbon appears around δ 150 ppm.[2][3]

2D NMR Techniques: Unambiguous Confirmation

For absolute certainty, especially in complex molecules with overlapping signals, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For the N-(pyridin-2-ylmethyl) isomer, a cross-peak will definitively connect the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon.[4][5][6] This provides irrefutable proof of the -CH2- group's existence.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a spin system.[7][8][9][10][11] It is useful for assigning the protons on both aromatic rings in each isomer by showing the connectivity between adjacent protons.

Data Summary: Comparative NMR Shifts
Isomer Key Diagnostic Signal ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
N-(pyridin-2-ylmethyl)aniline Methylene Group (-CH2-)~4.46 (singlet, 2H)[1]~49.32[1]
N-(pyridin-2-yl)aniline No Methylene GroupAbsentAbsent

Note: Chemical shifts are based on reported data for the aniline derivatives in CDCl₃ and can vary with substitution and solvent.

Mass Spectrometry (MS): Deducing Structure from Fragments

While both isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) are distinct due to the different bond strengths and stabilities of the resulting fragments.[12][13]

The Diagnostic Fragmentation Pathway

The key difference arises from the C-N bond connecting the methylene bridge to the aniline nitrogen in the N-(pyridin-2-ylmethyl) isomer. This bond is relatively weak and prone to cleavage.

  • N-(pyridin-2-ylmethyl) Isomer: The most characteristic fragmentation is the cleavage of the benzylic-type C-N bond. This leads to the formation of a stable pyridin-2-ylmethyl cation at m/z 92 . This fragment is often a prominent, if not the base, peak in the spectrum. The complementary radical is the aniline portion.

  • N-(pyridin-2-yl) Isomer: This molecule lacks the weak C-N single bond for easy cleavage. Its fragmentation is characteristic of a more rigid bi-aryl system. It will not produce an m/z 92 peak. Instead, fragmentation may involve the loss of HCN (27 Da) from the pyridine ring or cleavage of the aniline ring.[14][15]

G cluster_0 N-(pyridin-2-ylmethyl) Isomer Fragmentation cluster_1 N-(pyridin-2-yl) Isomer Fragmentation mol1 [M]+• frag1 Pyridin-2-ylmethyl Cation m/z = 92 mol1->frag1 α-cleavage frag2 Aniline Radical mol1->frag2 mol2 [M]+• frag3 [M - HCN]+• mol2->frag3 Ring Fragmentation

Caption: Key fragmentation pathways for the two isomers in mass spectrometry.

Data Summary: Key Mass Spectrometry Fragments
Isomer Parent M/Z Key Diagnostic Fragment (m/z) Rationale
N-(pyridin-2-ylmethyl)aniline 184.2492 Cleavage of the C-N bond to form the stable pyridin-2-ylmethyl cation.
N-(pyridin-2-yl)aniline 170.22(No m/z 92) Fragmentation of the stable bi-aryl ring system, e.g., loss of HCN.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient spectral width to cover both aromatic (δ 6-9 ppm) and aliphatic (δ 0-5 ppm) regions.

    • Pay close attention to the region between δ 4-5 ppm for the characteristic methylene singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Note the presence or absence of a signal in the δ 45-55 ppm range.

  • 2D HSQC (Recommended):

    • Run a standard gradient-selected HSQC experiment.

    • Process the data and look for a correlation cross-peak between the proton signal at ~4.5 ppm and the carbon signal at ~50 ppm. The presence of this peak is definitive for the N-(pyridin-2-ylmethyl) isomer.

Protocol 2: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI-MS/MS or via a GC inlet for EI-MS).

  • Full Scan MS: Acquire a full scan mass spectrum to confirm the molecular weight of the compound. Both isomers will show the same molecular ion peak.

  • MS/MS (Fragmentation) Analysis:

    • Isolate the molecular ion peak (e.g., m/z 184 for the aniline derivative).

    • Subject the isolated ion to collision-induced dissociation (CID).

    • Acquire the resulting product ion spectrum.

    • Analyze the spectrum for the presence of the diagnostic m/z 92 fragment for the N-(pyridin-2-ylmethyl) isomer or its absence for the N-(pyridin-2-yl) isomer.

Logical Workflow for Isomer Differentiation

G start Unknown Isomer Sample nmr Acquire ¹H NMR Spectrum start->nmr decision Singlet at δ 4-5 ppm? nmr->decision isomer1 N-(pyridin-2-ylmethyl) Isomer Identified decision->isomer1 Yes isomer2 N-(pyridin-2-yl) Isomer Suspected decision->isomer2 No ms Confirm with MS/MS isomer1->ms confirm2 N-(pyridin-2-yl) Isomer Confirmed isomer2->confirm2 decision2 m/z 92 fragment present? ms->decision2 confirm1 Confirmation decision2->confirm1 Yes

Caption: A step-by-step workflow for the definitive identification of the isomers.

Conclusion

The differentiation of N-(pyridin-2-ylmethyl) and N-(pyridin-2-yl) isomers is straightforward when employing the correct analytical strategies. ¹H NMR spectroscopy serves as the primary and most definitive technique , with the singlet of the methylene bridge providing a clear, unambiguous marker for the N-(pyridin-2-ylmethyl) structure. Confirmation by ¹³C NMR and 2D HSQC adds an additional layer of certainty. Mass spectrometry, through fragmentation analysis, offers a powerful secondary confirmation, where the presence of the m/z 92 fragment ion is a key indicator for the N-(pyridin-2-ylmethyl) isomer. By combining these techniques, researchers can ensure the accurate structural assignment of their compounds, which is paramount for the integrity and success of their scientific endeavors.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Chemistry Stack Exchange. (2017, September 25). How can Hydrogen NMR be used to distinguish between these two isomers? Available at: [Link]

  • ResearchGate. (n.d.). Fragment of ¹H–¹H COSY NMR spectrum of 2 in pyridine-d5. Available at: [Link]

  • ResearchGate. (n.d.). Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the…. Available at: [Link]

  • PubMed. (n.d.). Quantification of sesquiterpene pyridine alkaloids from genus Tripterygium by band-selective HSQC NMR. Available at: [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. Available at: [Link]

  • Abraham, R. J., & Siverns, T. M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm). Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Organic Spectroscopy International. (2014, April 6). 1H-1H COSY NMR. Available at: [Link]

  • MDPI. (2025, March 10). Primary Pyrrolimines and Pyridinimines. Available at: [Link]

  • University of Regensburg. (n.d.). Interpreting the 2D H/H COSY spectrum. Available at: [Link]

  • Kleinpeter, E., & Thomas, S. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Not Voodoo. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). 2D COSY NMR spectrum in pyridine-d 5 of 1. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • Wiley Online Library. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Available at: [Link]

  • National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Available at: [Link]

  • PubMed. (2012, November 15). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the.... Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-methyl-N-(pyridin-2-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of 4-methyl-N-(pyridin-2-ylmethyl)benzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 4-methyl-N-(pyridin-2-ylmethyl)benzamide, is governed by stringent regulations to protect human health and the environment. The U.S. Environmental Protection Agency (EPA) enforces these regulations under the Resource Conservation and Recovery Act (RCRA).[5][6][7][8] Key tenets of RCRA that inform the following procedures include the prohibition of disposing chemical waste in regular trash or sewer systems and the mandate for proper documentation and handling by trained personnel.[5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-methyl-N-(pyridin-2-ylmethyl)benzamide for disposal, it is crucial to understand its potential hazards. Based on data for similar benzamide compounds, the primary routes of exposure are ingestion and inhalation, with potential for skin and eye irritation.[4][9][10][11]

Summary of Potential Hazards and Required PPE

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4]Standard laboratory attire (lab coat, closed-toe shoes), chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][3][4]In addition to standard PPE, consider using a face shield and working in a well-ventilated area or a chemical fume hood, especially when handling powders to avoid dust inhalation.[1][12]
Skin and Eye Irritation May cause skin and eye irritation upon contact.[4][9][10]Chemical-resistant gloves and safety glasses or goggles are mandatory.[12]

Always consult your institution's specific chemical hygiene plan and the Safety Data Sheet for any other chemicals used in conjunction with 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-methyl-N-(pyridin-2-ylmethyl)benzamide from a laboratory setting.

Step 1: Waste Segregation and Container Selection

Proper segregation of chemical waste at the point of generation is a critical first step to prevent dangerous reactions.[5][13]

  • Do not mix 4-methyl-N-(pyridin-2-ylmethyl)benzamide waste with other incompatible chemical waste streams. Consult a chemical compatibility chart if you are unsure.

  • Select a waste container that is in good condition, free from leaks or damage, and chemically compatible with the waste.[5][13] For solid waste, a securely sealable, robust plastic or glass container is appropriate. For solutions, ensure the container material will not react with the solvent.

  • The container must have a secure, leak-proof closure.[5]

Step 2: Labeling the Waste Container

Accurate and clear labeling of hazardous waste is a legal requirement and essential for the safety of all personnel who may handle the container.[7][13]

The label must include:

  • The words "Hazardous Waste".[7][13]

  • The full chemical name: "4-methyl-N-(pyridin-2-ylmethyl)benzamide". Avoid using abbreviations or chemical formulas.[7][13]

  • The approximate quantity or concentration of the waste. For mixtures, list all components and their approximate percentages.[7][13]

  • The date of waste generation.[7]

  • The name and contact information of the principal investigator or responsible person.[7]

  • Appropriate hazard pictograms (e.g., health hazard, exclamation mark).[7]

Step 3: Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[5][13]

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[13]

  • This area should be away from general traffic, well-ventilated, and, if necessary, within a secondary containment system to prevent spills from spreading.[8][14]

  • Ensure that incompatible wastes are physically separated.[5][14]

Step 4: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity to allow for expansion) or has reached the storage time limit set by your institution (often six months for academic labs), it is time to arrange for its removal.[5][6][13]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13]

  • Provide the EHS office with a complete and accurate inventory of the waste.

  • Do not attempt to transport the hazardous waste yourself. Only trained and authorized personnel should handle the transport of hazardous materials.[15]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[12] For a larger spill, or any spill of a solution, evacuate the area and contact your EHS office immediately.[13] Ensure spill control equipment is readily available.[5]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][9] Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-methyl-N-(pyridin-2-ylmethyl)benzamide.

DisposalWorkflow start Generation of 4-methyl-N-(pyridin-2-ylmethyl)benzamide Waste segregate Segregate Waste from Incompatible Chemicals start->segregate container Select Appropriate & Labeled Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage full Container Full or Storage Time Limit Reached? storage->full contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes continue_storage Continue Secure Storage & Weekly Inspection full->continue_storage No disposal Professional Disposal (Incineration or Landfill) contact_ehs->disposal continue_storage->full

Caption: Decision workflow for the safe disposal of 4-methyl-N-(pyridin-2-ylmethyl)benzamide waste.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Google.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA). (2024, August 8). University of Florida.
  • Benzamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Stony Brook University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie.
  • Safety Data Sheet Benzamide. (n.d.). Metasci.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Google.
  • Safety Data Sheet. (2010, September 7). Google.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Material Safety Data Sheet. (2010, June 10). Google.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide. (2025, September 27). ChemicalBook.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.